Product packaging for Cl-PEG6-acid(Cat. No.:)

Cl-PEG6-acid

Cat. No.: B8227384
M. Wt: 358.81 g/mol
InChI Key: CFSDNFNBCGLKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cl-PEG6-acid is a useful research compound. Its molecular formula is C14H27ClO8 and its molecular weight is 358.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27ClO8 B8227384 Cl-PEG6-acid

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSDNFNBCGLKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)OCCOCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Cl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties of Cl-PEG6-acid

This compound, scientifically known as 1-chloro-20-oxo-22,25,28,31,34,37-hexaoxa-21-azanonatriacontan-39-oic acid, is a heterobifunctional linker molecule predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure is characterized by a six-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and favorable pharmacokinetic properties. One terminus of the linker is a carboxylic acid (-COOH) group, while the other is a chloro (-Cl) group, allowing for sequential or orthogonal conjugation to two different molecular entities.

The PEG backbone is a flexible and biocompatible spacer that can influence the solubility, permeability, and ultimately the efficacy of the resulting conjugate. The terminal functional groups provide the handles for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand, the two key components of a PROTAC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing chemical syntheses and for understanding the molecule's behavior in biological systems.

PropertyValue
Chemical Formula C₁₄H₂₇ClO₈
Molecular Weight 358.81 g/mol
CAS Number 2365309-92-6
Appearance Liquid
Density 1.181 ± 0.06 g/cm³
Solubility Soluble in DMSO (≥ 100 mg/mL)
SMILES O=C(O)COCCOCCOCCOCCOCCOCCOCCCl

Application in PROTAC Synthesis: A General Overview

This compound serves as a crucial building block in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound linker physically connects the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for optimal ternary complex formation and degradation efficacy.

The chloro and carboxylic acid functional groups of this compound allow for versatile conjugation strategies. The carboxylic acid can be activated to form an amide bond with an amine-containing ligand, a common feature in many small molecule inhibitors. The chloro group can participate in nucleophilic substitution reactions, for example, with an amine or thiol group on the other ligand.

Experimental Protocols: A Representative Synthesis of a PROTAC using a Chloro-PEG-Acid Linker

Step 1: Amide Coupling of the E3 Ligase Ligand to the Chloro-PEG-Acid Linker

This step involves the formation of a stable amide bond between the carboxylic acid of the chloro-PEG-acid linker and an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand).

Materials:

  • Chloro-PEG-acid linker (1.0 equivalent)

  • Amine-functionalized E3 ligase ligand (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloro-PEG-acid linker in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chloro-PEG-E3 ligase ligand conjugate by flash column chromatography on silica gel.

Step 2: Nucleophilic Substitution to Attach the Target Protein Ligand

In this step, the chloro group of the purified conjugate from Step 1 is displaced by a nucleophilic group (e.g., an amine or thiol) on the target protein ligand.

Materials:

  • Chloro-PEG-E3 ligase ligand conjugate (1.0 equivalent)

  • Amine- or thiol-functionalized target protein ligand (1.2 equivalents)

  • A suitable base (e.g., potassium carbonate or triethylamine) if an amine is the nucleophile.

  • Anhydrous DMF or another suitable polar aprotic solvent.

Procedure:

  • Dissolve the chloro-PEG-E3 ligase ligand conjugate in the chosen anhydrous solvent in a clean, dry flask under an inert atmosphere.

  • Add the target protein ligand and the base (if required).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the final PROTAC product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain a product of high purity.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_synthesis PROTAC Synthesis Workflow Start Start Step1 Amide Coupling: Chloro-PEG-Acid + E3 Ligase Ligand Start->Step1 Purification1 Purification of Chloro-PEG-E3 Ligase Conjugate Step1->Purification1 Step2 Nucleophilic Substitution: Conjugate + Target Protein Ligand Purification1->Step2 Purification2 Final PROTAC Purification Step2->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization End End Characterization->End

A generalized workflow for the two-step synthesis of a PROTAC molecule.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound do not typically modulate a signaling pathway directly. Instead, they hijack the cell's own protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein. The signaling consequences are therefore dependent on the specific function of the protein being degraded.

The general mechanism of action for a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome.

  • Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules are cleaved off and recycled for subsequent rounds of ubiquitination. The PROTAC molecule is also released and can catalytically induce the degradation of multiple POI molecules.

G cluster_UPS PROTAC-Mediated Protein Degradation POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin E2 E2 Enzyme E2->TernaryComplex Ub Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycling Proteasome->Ub Recycling Degradation Degraded Peptides Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation via the UPS.

By inducing the degradation of a pathogenic protein, a PROTAC can effectively shut down the signaling pathways in which that protein is involved. For example, if the target protein is a kinase that is hyperactive in a cancer cell, its degradation will lead to the cessation of the downstream signaling cascade that promotes cell proliferation and survival. The specific signaling pathway impacted is therefore entirely dependent on the choice of the target protein ligand incorporated into the PROTAC design.

An In-Depth Technical Guide to Cl-PEG6-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-PEG6-acid, a heterobifunctional polyethylene glycol (PEG) linker, is a critical reagent in modern drug development and bioconjugation. Its structure, featuring a terminal chloro group and a carboxylic acid, connected by a six-unit polyethylene glycol chain, offers a versatile platform for covalently linking molecules of interest. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable tool in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical properties, specifications, and experimental considerations for utilizing this compound in research and development.

Chemical Properties and Specifications

The fundamental chemical and physical properties of this compound are summarized in the table below. These specifications are essential for accurate experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

PropertyValue
Chemical Name 2-(2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
Molecular Formula C₁₄H₂₇ClO₈
Molecular Weight 358.81 g/mol
CAS Number 2365309-92-6
Appearance Colorless to pale yellow liquid
Purity Typically ≥95% (as specified by supplier)
Solubility Soluble in water, DMSO, and other polar organic solvents
Storage Store at -20°C for long-term stability

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound allows for a variety of conjugation strategies. The terminal carboxylic acid can be activated to react with primary amines, while the chloro group can undergo nucleophilic substitution, typically with thiols or amines.

PROTAC Linker

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Cycle PROTAC Catalytic Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound linker) PROTAC->POI PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Catalytic Cycle Workflow

Bioconjugation

The dual reactivity of this compound makes it a versatile tool for linking various biomolecules. For instance, the carboxylic acid can be coupled to an antibody, while the chloro group can be used to attach a cytotoxic drug, forming an ADC. The hydrophilic PEG spacer can improve the solubility and reduce the immunogenicity of the resulting conjugate.

Bioconjugation_Workflow General Bioconjugation Workflow using this compound cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Conjugation to Biomolecule 1 cluster_step3 Step 3: Conjugation to Biomolecule 2 Cl_PEG_Acid This compound Activated_PEG Activated Cl-PEG6-NHS ester Cl_PEG_Acid->Activated_PEG Activation Activator Activating Agent (e.g., EDC, NHS) Activator->Activated_PEG Intermediate Cl-PEG6-Biomolecule 1 Conjugate Activated_PEG->Intermediate Amide Bond Formation Biomolecule1 Biomolecule 1 (e.g., Antibody with -NH2) Biomolecule1->Intermediate Final_Conjugate Biomolecule 2-PEG6-Biomolecule 1 (Final Conjugate) Intermediate->Final_Conjugate Nucleophilic Substitution Biomolecule2 Biomolecule 2 (e.g., Drug with -SH) Biomolecule2->Final_Conjugate

Bioconjugation workflow with this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. The following protocols are representative examples based on the synthesis of similar chloro-PEG-acid compounds and general analytical methods for PEG derivatives.

Synthesis of a Chloro-PEG-Acid (Illustrative Example)

This protocol describes the synthesis of a shorter analogue, 2-(2-chloroethoxy)acetic acid, which can be adapted for longer PEG chains.

Materials:

  • 2-(2-Chloroethoxy)ethanol

  • Calcium hypochlorite

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO), catalyst

  • Sodium bicarbonate

  • Dichloromethane

  • Hydrochloric acid

  • Methyl isobutyl ketone

  • Sodium metabisulfite

Procedure:

  • To a flask equipped with a condenser, thermometer, and dropping funnel, add 2-(2-chloroethoxy)ethanol (30.0 ml), dichloromethane (150 ml), water (60 ml), sodium bicarbonate (28.52 g), and TEMPO (0.22 g).

  • At room temperature, add a solution of calcium hypochlorite (55.62 g) in water (240.0 ml) from the dropping funnel.

  • Stir the mixture for 30 minutes.

  • Add sodium metabisulfite (1.34 g) to the reaction mixture.

  • Separate the two phases in a separation funnel and wash the aqueous phase with dichloromethane (2 x 10 ml).

  • Acidify the aqueous phase to pH 1-2 with 34% hydrochloric acid.

  • Extract the aqueous solution with methyl isobutyl ketone (5 x 50 ml).

  • Combine the organic extracts, wash with saturated salt solution (1 x 20 ml), and evaporate under reduced pressure to obtain the product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and purity of this compound.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

  • ¹H NMR Analysis: The ¹H NMR spectrum is expected to show characteristic peaks for the ethylene glycol repeating units (typically a complex multiplet around 3.6 ppm), a triplet corresponding to the methylene group adjacent to the chlorine atom, and signals for the methylene group adjacent to the carboxylic acid.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will provide further confirmation of the carbon backbone, with distinct signals for the carbons in the PEG chain, the carbon bearing the chlorine atom, and the carbonyl carbon of the carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is commonly employed.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carboxylic acid group. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

  • Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for analyzing PEG compounds.

  • Analysis: The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound, confirming its molecular weight.

Conclusion

This compound is a highly valuable and versatile linker for researchers in drug development and bioconjugation. Its well-defined structure and the advantageous properties conferred by the PEG spacer make it a key component in the construction of sophisticated biomolecules. While specific, detailed synthetic protocols for this exact molecule are not widely available in the public domain, the provided illustrative synthesis and general characterization methods offer a solid foundation for its use in the laboratory. Careful characterization of the starting material is crucial for the successful and reproducible synthesis of high-quality conjugates for therapeutic and research applications.

An In-Depth Technical Guide to the Mechanism of Action of Cl-PEG6-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-PEG6-acid is a heterobifunctional linker molecule increasingly utilized in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its reactivity, the experimental protocols for its use, and the stability of the resulting bioconjugates. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate, making this compound a valuable tool in drug development.

Introduction to this compound

This compound, systematically named 1-chloro-20-oxo-22,25,28,31,34,37-hexaoxa-21-azanonatriacontanoic acid, is a chemical linker featuring two distinct reactive functional groups: a terminal chloro group and a carboxylic acid, separated by a hexaethylene glycol (PEG6) spacer. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

The PEG spacer is a critical component, imparting hydrophilicity to the linker. This can improve the solubility and reduce the aggregation of the resulting bioconjugate, which is particularly important when working with hydrophobic drugs or proteins.[1] Furthermore, the PEG chain can shield the conjugate from proteolytic degradation and reduce its immunogenicity.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups. The carboxylic acid is typically employed for reaction with primary amines, such as the side chain of lysine residues in proteins, while the chloro group can react with nucleophiles like the thiol group of cysteine residues.

Carboxylic Acid Reactivity: Amide Bond Formation

The carboxylic acid moiety of this compound does not directly react with amines under physiological conditions. It requires activation to form a more reactive intermediate. The most common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).[2]

Signaling Pathway for Amide Bond Formation:

Amide_Bond_Formation Cl_PEG_COOH Cl-PEG6-COOH Active_Ester Cl-PEG6-CO-NHS (Active Ester Intermediate) Cl_PEG_COOH->Active_Ester + EDC, NHS EDC EDC NHS NHS Amide_Conjugate Cl-PEG6-CO-NH-Biomolecule (Stable Amide Bond) Active_Ester->Amide_Conjugate + Biomolecule-NH2 (pH 7-9) Protein_NH2 Biomolecule-NH2 (e.g., Lysine)

Caption: EDC/NHS activation of the carboxylic acid on this compound to form a stable amide bond with a primary amine.

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • NHS Ester Formation and Aminolysis: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This active ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS.[2]

This reaction is typically carried out in a pH range of 7-9 for efficient coupling to primary amines.[3]

Chloro Group Reactivity: Nucleophilic Substitution

The chloro group at the other end of the this compound linker is an electrophilic center that can undergo nucleophilic substitution reactions with suitable nucleophiles on a biomolecule. The most common nucleophiles targeted in bioconjugation are the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues.

The reactivity of alkyl chlorides is generally lower than that of alkyl bromides or iodides due to the stronger carbon-chlorine bond.[4] This means that the reaction conditions may need to be more forcing (e.g., higher pH, longer reaction times, or elevated temperatures) compared to other halo-PEG linkers. However, this lower reactivity can also translate to higher selectivity, with less off-target modification of other amino acid residues.

Signaling Pathway for Thioether Bond Formation:

Thioether_Bond_Formation Cl_PEG_Acid This compound Thioether_Conjugate Acid-PEG6-S-Biomolecule (Stable Thioether Bond) Cl_PEG_Acid->Thioether_Conjugate + Biomolecule-SH (pH > 7.5) Protein_SH Biomolecule-SH (e.g., Cysteine)

Caption: Nucleophilic attack by a cysteine thiol on the chloro-PEG linker to form a stable thioether bond.

Reaction with Cysteine Thiols: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S-). The reaction is an SN2-type nucleophilic substitution where the thiolate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. To ensure a sufficient concentration of the reactive thiolate, the reaction is typically performed at a pH above the pKa of the cysteine thiol group (around 8-8.5).

Reaction with Lysine Amines: The primary amine of a lysine side chain can also act as a nucleophile and react with the chloro group. However, this reaction is generally slower than the reaction with thiols. Higher pH values are also required to ensure the amine is in its deprotonated, nucleophilic state. The resulting secondary amine linkage is stable under physiological conditions.

Potential Side Reactions: A key consideration when using chloro-containing alkylating agents is the potential for off-target reactions. One notable side reaction is the alkylation of methionine residues. Studies with chloroacetamide have shown that it can lead to the oxidation of methionine. Researchers should be aware of this potential and optimize reaction conditions to minimize such side reactions.

Experimental Protocols

Detailed experimental protocols for bioconjugation with this compound are not widely available in the public domain, likely due to their application in proprietary drug development. However, based on the known reactivity of the functional groups, the following are representative protocols.

Two-Step Conjugation Protocol

This protocol is suitable when the first biomolecule contains a primary amine and the second contains a thiol.

Experimental Workflow for Two-Step Conjugation:

Two_Step_Workflow Start Start Step1 Activate this compound with EDC/NHS Start->Step1 Step2 React with Biomolecule 1 (Amine-containing) Step1->Step2 Purify1 Purify Cl-PEG6-Biomolecule 1 Conjugate Step2->Purify1 Step3 React with Biomolecule 2 (Thiol-containing) Purify1->Step3 Purify2 Purify Final Bioconjugate Step3->Purify2 End End Purify2->End

Caption: A typical two-step workflow for bioconjugation using this compound.

Step 1: Amide Bond Formation

  • Reagent Preparation: Dissolve this compound, EDC, and NHS in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Mix the reagents and stir at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Add the activated linker solution to a solution of the amine-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-8.0.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting Cl-PEG6-biomolecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

Step 2: Thioether Bond Formation

  • Thiol Reduction (if necessary): If the thiol groups on the second biomolecule are present as disulfides, they must first be reduced. This can be achieved by incubation with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The excess reducing agent must be removed prior to the next step.

  • Conjugation: Add the purified Cl-PEG6-biomolecule conjugate to a solution of the thiol-containing biomolecule in a suitable buffer at pH 7.5-8.5.

  • Reaction: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The progress of the reaction can be monitored by LC-MS.

  • Quenching: The reaction can be quenched by the addition of a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Final Purification: Purify the final bioconjugate using SEC, affinity chromatography, or another suitable method to remove unreacted components.

Quantitative Data and Stability

Specific quantitative data for this compound is limited in publicly accessible literature. The following tables provide typical ranges and values based on the known chemistry of the functional groups and similar linkers.

Table 1: Typical Reaction Conditions for this compound Bioconjugation

ParameterCarboxylic Acid (Amide Formation)Chloro Group (Thioether/Amine Formation)
pH 7.0 - 8.57.5 - 9.0
Temperature (°C) 4 - 2525 - 37
Reaction Time (h) 2 - 124 - 24
Molar Ratio (Linker:Biomolecule) 5:1 to 20:110:1 to 50:1
Typical Solvents Aqueous buffers (e.g., PBS, HEPES), with co-solvents like DMSO or DMFAqueous buffers (e.g., PBS, Tris)

Table 2: Stability of Linkages Formed by this compound

Linkage TypeChemical BondStability under Physiological Conditions (pH 7.4, 37°C)Cleavage Conditions
Amide -CO-NH-Highly StableHarsh acidic or basic conditions
Thioether -S-Highly StableStrong oxidizing or reducing agents
Secondary Amine -NH-Highly StableGenerally stable

The thioether bond formed from the reaction of the chloro group with a cysteine thiol is generally considered to be very stable under physiological conditions, more so than the commonly used maleimide-thiol adduct which can be susceptible to retro-Michael reactions. The secondary amine linkage formed with lysine is also highly stable.

Applications in Drug Development

The properties of this compound make it a valuable linker for various bioconjugation applications in drug development.

PROTACs

In the synthesis of PROTACs, this compound can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Logical Relationship in PROTAC Action:

PROTAC_Mechanism PROTAC PROTAC (Target Binder - this compound - E3 Ligase Binder) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation Degraded Target Protein Proteasome->Degradation

Caption: The role of a this compound based PROTAC in mediating the degradation of a target protein.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the ADC to cancer cells, and upon internalization, the drug is released, leading to cell death. The hydrophilic PEG linker can help to overcome the hydrophobicity of many cytotoxic payloads, improving the ADC's solubility and pharmacokinetic profile.

Conclusion

This compound is a versatile heterobifunctional linker with broad applications in bioconjugation. Its distinct reactive ends allow for the controlled and sequential attachment of different molecules, while the integrated PEG6 spacer enhances the physicochemical properties of the resulting conjugates. A thorough understanding of its mechanism of action, including the reactivity of both the carboxylic acid and the chloro group, is essential for its successful implementation in the development of novel therapeutics. While specific, publicly available protocols and quantitative data are sparse, the well-established chemistry of its functional groups provides a solid foundation for designing and optimizing bioconjugation strategies. As the fields of ADCs and PROTACs continue to advance, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

The Critical Role of the PEG6 Spacer in Cl-PEG6-Acid Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of the PROTAC. This technical guide focuses on the function of a specific and widely used linker component, Cl-PEG6-acid, with a particular emphasis on the role of its hexa(ethylene glycol) (PEG6) spacer.

This compound is a PEG-based PROTAC linker that provides a flexible and hydrophilic linkage between the two active ends of a PROTAC molecule.[1] The "Cl" denotes a chloroalkyl group, providing a reactive handle for conjugation to one of the ligands, while the "acid" (carboxylic acid) provides a point of attachment for the other ligand. The core of this linker, the PEG6 spacer, is instrumental in dictating the overall properties and performance of the resulting PROTAC.

The Multifaceted Role of the PEG6 Spacer

The PEG6 spacer in this compound is not merely a structural component; it is a key determinant of a PROTAC's biological activity. Its influence can be categorized into several key areas:

1. Facilitating Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[2] The length and flexibility of the PEG6 spacer are critical in achieving the optimal orientation and proximity of these two proteins to enable efficient ubiquitination of the target.[2] A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient.[2]

2. Enhancing Solubility and Permeability: Polyethylene glycol is well-known for its hydrophilic properties.[3] The inclusion of the PEG6 spacer in a PROTAC molecule increases its overall water solubility, which can improve its pharmacokinetic profile and cell permeability, crucial for reaching its intracellular target.

3. Modulating Degradation Efficacy: The length of the PEG spacer has a direct impact on the degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and the maximum level of degradation (Dmax) achieved by the PROTAC. Systematic studies have shown that varying the PEG linker length can significantly alter these parameters. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited. For some targets, a longer linker like PEG6 may be more effective, while for others, a shorter or longer chain may be required.

4. Providing Synthetic Tractability: Bifunctional PEG linkers like this compound offer a straightforward and versatile means of synthesizing PROTACs. The distinct reactive groups at either end allow for a modular and convergent synthetic approach.

Quantitative Impact of Linker Length on PROTAC Performance

The following tables summarize hypothetical but illustrative data compiled from general findings in the literature, demonstrating the impact of PEG linker length on key PROTAC performance metrics.

Table 1: Effect of PEG Linker Length on Degradation Potency (DC50) and Maximum Degradation (Dmax) for Target Protein X

PROTAC LinkerLinker Length (atoms)DC50 (nM)Dmax (%)
PEG2~815075
PEG4~145090
PEG6 ~20 25 95
PEG8~267585
PEG12~3820060

This data illustrates a common trend where an optimal linker length (in this case, represented by PEG6) results in the highest potency and efficacy.

Table 2: Influence of PEG Linker Length on Ternary Complex Stability and Cellular Permeability

PROTAC LinkerTernary Complex Stability (Arbitrary Units)Cellular Permeability (Papp, 10⁻⁶ cm/s)
PEG20.81.2
PEG41.52.5
PEG6 2.0 3.1
PEG81.22.8
PEG120.52.2

This table highlights how the PEG6 linker can provide a balance of properties that lead to both stable ternary complex formation and good cellular uptake.

Experimental Protocols for Evaluating PROTAC Function

The following are detailed methodologies for key experiments used to characterize the function of PROTACs incorporating a this compound linker.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells of interest in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add a chemiluminescent substrate to visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., GAPDH or β-actin).

NanoBRET™ Assay for Ternary Complex Formation

This assay allows for the real-time measurement of protein-protein interactions within living cells.

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating and Labeling:

    • After 24 hours, plate the transfected cells into a 96-well white assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

  • PROTAC Treatment and Substrate Addition:

    • Add the PROTAC at various concentrations to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement:

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

Protocol (MTS Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a dose-response of the PROTAC for a desired period (e.g., 72 hours).

  • Reagent Addition and Incubation:

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Visualizing the Role of the PEG6 Spacer

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the function of this compound.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC (this compound based) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_chain Poly-ubiquitin Chain POI_bound->Ub_chain Poly-ubiquitination PROTAC_bound->PROTAC Recycling E3_bound E3 Ligase PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Proteasome Proteasome Ub_chain->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Proteasome->Degraded_POI Experimental_Workflow start Start: PROTAC Synthesis (incorporating this compound) cell_culture Cell Culture & Treatment with PROTAC dose-response start->cell_culture protein_degradation Assess Protein Degradation (Western Blot) cell_culture->protein_degradation ternary_complex Measure Ternary Complex Formation (NanoBRET™) cell_culture->ternary_complex cytotoxicity Evaluate Cytotoxicity (MTS/CellTiter-Glo®) cell_culture->cytotoxicity data_analysis Data Analysis: - DC50 & Dmax - Ternary Complex Affinity - IC50 protein_degradation->data_analysis ternary_complex->data_analysis cytotoxicity->data_analysis conclusion Conclusion: Determine efficacy of PEG6-based PROTAC data_analysis->conclusion Linker_Length_Logic cluster_short Too Short cluster_optimal Optimal cluster_long Too Long title Impact of PEG Linker Length on Ternary Complex Formation short_linker Short Linker (e.g., PEG2) optimal_linker Optimal Linker (e.g., PEG6) long_linker Long Linker (e.g., PEG12) steric_hindrance Steric Hindrance short_linker->steric_hindrance no_complex No/Weak Ternary Complex steric_hindrance->no_complex productive_orientation Productive Orientation optimal_linker->productive_orientation stable_complex Stable Ternary Complex productive_orientation->stable_complex non_productive Non-productive Conformation long_linker->non_productive unstable_complex Unstable/Inefficient Complex non_productive->unstable_complex

References

Part 1: The Chloro Group: A Study in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity of Chloro and Carboxylic Acid Groups

Introduction

In the landscape of organic chemistry and drug development, the chloro and carboxylic acid functional groups are fundamental building blocks that significantly influence the chemical reactivity and biological properties of molecules. The chloro group, a simple halogen substituent, can profoundly alter a molecule's electronic environment and provide a handle for synthetic transformations.[1][2] The carboxylic acid group, with its inherent acidity and ability to form a variety of derivatives, is a cornerstone of many synthetic pathways and a common pharmacophore in therapeutic agents.[3][4][5] This guide provides a detailed exploration of the reactivity of these two critical functional groups, offering insights for researchers, scientists, and professionals in drug development.

The chloro group, consisting of a chlorine atom bonded to a carbon, introduces a polar covalent bond (C-Cl) due to chlorine's higher electronegativity. This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles, making nucleophilic substitution the hallmark reaction of alkyl chlorides.

Reactivity and Mechanisms

The reactivity of the chloro group is primarily dictated by the structure of the alkyl group to which it is attached, leading to two distinct mechanistic pathways for nucleophilic substitution: SN1 and SN2.

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. This mechanism is favored for methyl and primary alkyl halides due to minimal steric hindrance, allowing the nucleophile to approach the carbon atom from the backside. This backside attack results in an inversion of stereochemistry at the carbon center.

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the chloride ion to form a planar carbocation intermediate. In the second step, the nucleophile rapidly attacks the carbocation. Because the nucleophile can attack from either side of the planar carbocation, the SN1 reaction typically leads to a racemic mixture of products if the carbon is a stereocenter. This pathway is favored for tertiary alkyl halides because they can form the most stable carbocations.

The Chloro Group in Drug Development

The inclusion of a chlorine atom in a drug candidate can have profound, sometimes unexpected, effects on its biological activity and pharmacokinetic profile, a phenomenon occasionally termed the "magic chloro" effect.

  • Physicochemical Properties: Chlorine is an electron-withdrawing group that can significantly alter the acidity or basicity of nearby functional groups. Its lipophilic nature can enhance a molecule's ability to cross biological membranes.

  • Target Interactions: A chlorine atom can form halogen bonds, a type of non-covalent interaction, with protein targets, potentially increasing binding affinity and potency. It can also influence the conformation of the drug molecule, locking it into a bioactive shape.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, so introducing a chloro group at a metabolically vulnerable position can increase the drug's half-life.

Quantitative Data: Reactivity of Alkyl Halides

The reactivity of haloalkanes in substitution reactions is heavily influenced by the strength of the carbon-halogen bond. Weaker bonds are broken more easily, leading to faster reactions.

Halogenoalkane (R-X)C-X Bond Enthalpy (kJ/mol)Relative Rate of Reaction
R-F4521
R-Cl351200,000
R-Br29310,000,000
R-I23430,000,000

Data sourced from multiple organic chemistry resources. The C-Cl bond is significantly weaker than the C-F bond but stronger than C-Br and C-I bonds, making chloroalkanes moderately reactive and synthetically versatile.

Experimental Protocol: Nucleophilic Substitution of 1-Chlorobutane with Hydroxide

This protocol describes the conversion of a primary alkyl chloride to an alcohol via an SN2 reaction.

Objective: To synthesize butan-1-ol from 1-chlorobutane.

Materials:

  • 1-chlorobutane

  • Sodium hydroxide (NaOH) solution (aqueous)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up the reflux apparatus. Place 1-chlorobutane and an aqueous solution of sodium hydroxide into the round-bottom flask.

  • Heat the mixture under reflux for approximately 1 hour. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon bonded to the chlorine.

  • After reflux, allow the mixture to cool. Two layers will form: an upper aqueous layer and a lower organic layer containing the product, butan-1-ol.

  • Transfer the mixture to a separatory funnel. Separate and discard the lower aqueous layer.

  • Wash the organic layer with water to remove any remaining NaOH.

  • Dry the organic layer using a suitable drying agent like anhydrous magnesium sulfate.

  • Purify the butan-1-ol by fractional distillation, collecting the fraction that boils at the known boiling point of butan-1-ol (approx. 117 °C).

Visualizations: Nucleophilic Substitution Pathways

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nu⁻ TS [Nu---C(R₃)---Cl]⁻ Nu->TS Backside Attack AlkylHalide R₃C-Cl AlkylHalide->TS Product Nu-CR₃ TS->Product Inversion of Stereochemistry LeavingGroup Cl⁻ TS->LeavingGroup SN1_Mechanism Reactant R₃C-Cl Carbocation R₃C⁺ (planar intermediate) Reactant->Carbocation Step 1: Slow Loss of Leaving Group LeavingGroup Cl⁻ Product R₃C-Nu (Racemic Mixture) Carbocation->Product Step 2: Fast Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Carbocation Fischer_Esterification cluster_reactants Reactants Acid R-COOH (Carboxylic Acid) Protonation Protonation of Carbonyl Oxygen (H⁺ Catalyst) Acid->Protonation Alcohol R'-OH (Alcohol) ProtonatedAcid R-C(OH)₂⁺ Protonation->ProtonatedAcid Attack Nucleophilic Attack by Alcohol ProtonatedAcid->Attack + R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLoss Elimination of H₂O ProtonTransfer->WaterLoss forms good leaving group Deprotonation Deprotonation WaterLoss->Deprotonation - H₂O Ester R-COOR' (Ester) Deprotonation->Ester - H⁺ Amide_Formation_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) Salt Ammonium Carboxylate Salt (R-COO⁻ NH₃⁺R') CarboxylicAcid->Salt + Amine (Acid-Base Rxn) Activation Activation Step CarboxylicAcid->Activation e.g., + SOCl₂ Amine Amine (R'-NH₂) Amide Amide (R-CONHR') Amine->Amide Salt->Amide Heat (Dehydration) ActivatedAcid Activated Intermediate (e.g., Acid Chloride) Activation->ActivatedAcid ActivatedAcid->Amide + Amine

References

An In-Depth Technical Guide to Cl-PEG6-acid for Beginners in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[2] Among the various types of linkers, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and bioavailability of PROTAC molecules.[2] This guide focuses on a specific bifunctional PEG linker, Cl-PEG6-acid , providing a comprehensive overview for researchers new to PROTAC synthesis.

Properties of this compound

This compound is a PEG-based PROTAC linker characterized by a six-unit ethylene glycol chain, with a terminal chlorine atom at one end and a carboxylic acid group at the other. This bifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.

PropertyValue
Molecular Formula C14H27ClO8
Molecular Weight 358.81 g/mol
CAS Number 2365309-92-6
Appearance Colorless to light yellow liquid
Storage Conditions Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotes. The process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin, a small regulatory protein, to substrate proteins. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs hijack this natural process. By bringing an E3 ligase in close proximity to a target protein, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 complex to the POI. The now polyubiquitinated POI is targeted for degradation by the proteasome, and the PROTAC molecule can then act catalytically to degrade multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI_PROTAC_E3 Polyubiquitination of POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI POI_PROTAC_E3->PROTAC POI_PROTAC_E3->Ub Recruits Ubiquitin POI_PROTAC_E3->Proteasome Targeted for Degradation

PROTAC Mechanism of Action

Experimental Protocols

PROTAC Synthesis using this compound

This protocol describes a general, two-step procedure for synthesizing a PROTAC using this compound. This approach involves first reacting the chloro- end of the linker with one of the ligands (e.g., the POI ligand with a nucleophilic group), followed by an amide coupling reaction between the carboxylic acid end of the linker and the other ligand (e.g., the E3 ligase ligand with an amine group).

Step 1: Nucleophilic Substitution with the Chloro-End of the Linker

This step involves the reaction of the terminal chlorine of this compound with a nucleophilic group (e.g., a phenol or an amine) on the POI ligand.

  • Reagents and Materials:

    • POI ligand with a nucleophilic group (1.0 eq)

    • This compound (1.1 eq)

    • A suitable base (e.g., potassium carbonate (K2CO3) or triethylamine (TEA)) (2.0 eq)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the POI ligand in the anhydrous solvent under an inert atmosphere.

    • Add the base to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product (POI-PEG6-acid) by flash column chromatography.

Step 2: Amide Coupling with the Carboxylic Acid-End of the Linker

This step involves the formation of an amide bond between the carboxylic acid of the POI-PEG6-acid intermediate and an amine group on the E3 ligase ligand.

  • Reagents and Materials:

    • POI-PEG6-acid (1.0 eq)

    • E3 ligase ligand with an amine group (1.1 eq)

    • Peptide coupling reagent (e.g., HATU or HBTU) (1.2 eq)

    • A suitable base (e.g., DIPEA or TEA) (3.0 eq)

    • Anhydrous DMF

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve POI-PEG6-acid in anhydrous DMF under an inert atmosphere.

    • Add the peptide coupling reagent and the base to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

Biological Evaluation: Determination of DC50 and Dmax by Western Blot

The efficacy of a synthesized PROTAC is determined by its ability to degrade the target protein. The key parameters are DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum degradation of the target protein). These are typically determined by Western blot analysis.

  • Materials:

    • Cell line expressing the POI

    • Synthesized PROTAC

    • Cell culture reagents

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Repeat the antibody incubation steps for the loading control.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Data Analysis:

      • Quantify the band intensities for the POI and the loading control.

      • Normalize the POI band intensity to the corresponding loading control band intensity.

      • Calculate the percentage of remaining POI protein for each PROTAC concentration relative to the vehicle control (set to 100%).

      • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

PROTAC Synthesis and Evaluation Workflow

The overall process of developing a PROTAC, from initial synthesis to biological evaluation, is an iterative cycle.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_decision Optimization start Start: Select POI and E3 Ligase Ligands synthesis1 Step 1: Synthesize POI-Linker Intermediate start->synthesis1 purification1 Purification 1 (e.g., Column Chromatography) synthesis1->purification1 synthesis2 Step 2: Couple E3 Ligase Ligand purification1->synthesis2 purification2 Purification 2 (e.g., Preparative HPLC) synthesis2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization cell_culture Cell Culture characterization->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis optimization Optimization Needed? data_analysis->optimization optimization->start Redesign Linker or Ligands end end optimization->end Successful PROTAC

PROTAC Synthesis and Evaluation Workflow

Quantitative Data Presentation

The following table presents hypothetical quantitative data for a series of PROTACs synthesized using a chloro-PEG-acid linker, targeting a hypothetical protein kinase. This data illustrates the kind of results obtained from the biological evaluation described above.

PROTAC IDLinkerE3 Ligase LigandDC50 (nM)Dmax (%)
PROTAC-ACl-PEG4-acidCereblon5090
PROTAC-BThis compoundCereblon2595
PROTAC-CCl-PEG8-acidCereblon6085
PROTAC-DThis compoundVHL3592

Note: This data is for illustrative purposes only. Actual DC50 and Dmax values are highly dependent on the specific POI, E3 ligase, cell line, and experimental conditions.

Conclusion

This compound is a versatile and valuable tool for beginners in PROTAC synthesis. Its bifunctional nature allows for a structured and modular approach to constructing these complex molecules. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can effectively design, create, and test novel PROTACs for targeted protein degradation. The iterative process of synthesis, testing, and optimization is key to developing potent and selective protein degraders for therapeutic and research applications.

References

An In-depth Technical Guide to PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools. This technical guide provides a comprehensive overview of PEG linkers, detailing their structure, function, and impact on ADC properties. It includes a comparative analysis of quantitative data, detailed experimental protocols for ADC synthesis and characterization, and visualizations of key concepts and workflows to aid researchers in the rational design of next-generation ADCs.

Introduction to Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, which can harm healthy cells, ADCs are engineered to selectively deliver a cytotoxic agent—the "payload"—to cancer cells.[1] This is achieved by attaching the payload to a monoclonal antibody that specifically binds to a target antigen expressed on the surface of tumor cells.

The three core components of an ADC are:

  • A specific monoclonal antibody (mAb) that recognizes and binds to a tumor-associated antigen.

  • A potent cytotoxic payload designed to kill the target cancer cell upon internalization.

  • A chemical linker that connects the antibody to the payload, ensuring stability in circulation and enabling payload release at the target site.[2]

Once administered, the ADC circulates in the bloodstream. The antibody component guides the conjugate to the tumor site. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically through endocytosis. Inside the cell, the linker is cleaved (or the antibody is degraded, in the case of non-cleavable linkers), releasing the cytotoxic payload and inducing cell death.[]

The Critical Role of the Linker in ADC Design

The linker is arguably one of the most crucial elements in ADC design, as it must balance two contradictory requirements: it needs to be stable enough to prevent premature payload release in systemic circulation to minimize off-target toxicity, yet it must efficiently release the active drug inside the target cell.[2] The linker's chemical nature directly influences the ADC's solubility, stability, pharmacokinetics (PK), and therapeutic index.

A significant challenge in ADC development arises from the fact that many potent cytotoxic payloads are hydrophobic. Conjugating these hydrophobic molecules to an antibody can lead to aggregation, reduced solubility, and rapid clearance from the body, compromising the ADC's therapeutic potential.

PEG Linkers: Enhancing ADC Performance

Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene oxide units. It is highly water-soluble, non-toxic, and non-immunogenic, making it exceptionally suitable for pharmaceutical applications. Incorporating PEG chains into the linker structure—a process known as PEGylation—has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads.

Key Advantages of PEG Linkers in ADCs:

  • Enhanced Hydrophilicity and Solubility: The primary advantage of PEG linkers is their ability to impart hydrophilicity to the ADC. The PEG chain creates a "hydration shell" around the hydrophobic payload, masking its properties, improving the overall solubility of the conjugate, and significantly reducing the propensity for aggregation.

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic volume of the ADC, which reduces renal clearance and prolongs its circulation half-life. This extended exposure increases the likelihood of the ADC reaching the tumor tissue, leading to greater accumulation and efficacy.

  • Reduced Immunogenicity: The protective shield created by the PEG chain can mask potential epitopes on the payload and linker, reducing the risk of an immune response against the ADC.

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues caused by hydrophobic payloads, PEG linkers allow for the conjugation of a higher number of drug molecules per antibody (a higher DAR). This can lead to the delivery of a more concentrated cytotoxic effect to the target cell.

Types and Architectures of PEG Linkers

PEG linkers can be classified based on their dispersity, architecture, and the mechanism of payload release.

Classification by Dispersity
  • Monodisperse (Discrete) PEG Linkers: These linkers consist of a single, defined number of PEG units, resulting in a precise molecular weight. The use of discrete PEGs is highly preferred in modern ADC development as it leads to the production of homogeneous conjugates. This homogeneity improves batch-to-batch reproducibility, simplifies characterization, and often results in a better safety profile.

  • Polydisperse PEG Linkers: These are mixtures of PEG chains with a range of molecular weights. Their heterogeneity can lead to a more complex and less defined final ADC product, making characterization and manufacturing more challenging.

Classification by Architecture
  • Linear PEG Linkers: The most straightforward architecture, where a straight chain of PEG units acts as a spacer.

  • Branched or Multi-arm PEG Linkers: These structures allow for the attachment of multiple payload molecules to a single conjugation site on the antibody, effectively increasing the DAR without needing additional sites.

  • Pendant PEG Linkers: In this configuration, the PEG chain is incorporated as a side chain on the main linker structure. This design can be highly effective at shielding the hydrophobic drug, with studies showing that a pendant configuration can be superior to a linear one for constructing ADCs with high DARs, leading to decreased aggregation and more favorable pharmacokinetics.

Integration with Release Mechanisms

PEG moieties are incorporated into both major classes of linkers:

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell. PEG chains can be integrated into linkers that are sensitive to enzymes (e.g., cathepsins), acidic pH, or a reducing environment (disulfide linkers).

  • Non-Cleavable Linkers: These linkers do not have a specific cleavage site. The payload is released only after the entire antibody is degraded by proteases within the lysosome of the cancer cell. PEGylation is equally beneficial here to improve the overall properties of the stable conjugate.

Quantitative Impact of PEG Linkers on ADC Properties

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. A trade-off often exists between enhanced PK properties and in vitro potency. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker Length ADC Platform Change in Half-life (t½) Change in Clearance Reference
No PEG Affibody-MMAE Baseline Baseline
4 kDa PEG Affibody-MMAE 2.5-fold increase -
10 kDa PEG Affibody-MMAE 11.2-fold increase -
PEG8 IgG-MMAE (DAR 8) - Stabilized at a low level
PEG12 IgG-MMAE (DAR 8) - Stabilized at a low level

| PEG24 | IgG-MMAE (DAR 8) | - | Stabilized at a low level | |

Note: Data is synthesized from multiple studies and should be interpreted as illustrative of general trends.

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker Length ADC Platform In Vitro Cytotoxicity (IC50) In Vivo Efficacy (Tumor Growth Inhibition) Reference
No PEG Affibody-MMAE Baseline Baseline
4 kDa PEG Affibody-MMAE 4.5-fold reduction Improved
10 kDa PEG Affibody-MMAE 22-fold reduction Most improved
No PEG IgG-MMAE Baseline 11% decrease in tumor weight
PEG2 / PEG4 IgG-MMAE - 35-45% decrease in tumor weight

| PEG8 / PEG12 / PEG24 | IgG-MMAE | No significant effect | 75-85% decrease in tumor weight | |

Summary of Trends: Generally, increasing PEG linker length leads to a longer plasma half-life and improved in vivo efficacy, particularly for ADCs with high DARs or those based on smaller antibody fragments. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, suggesting that an optimal length must be empirically determined for each antibody-payload combination. Studies suggest a threshold effect, where beyond a certain length (e.g., PEG8), further increases in PEG size may not significantly alter clearance rates but can still enhance tumor exposure.

Mandatory Visualizations

Diagram 1: General Structure of a PEGylated ADC

ADC_Structure cluster_Ab Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody PEG PEG Chain Antibody->PEG Drug Cytotoxic Drug PEG->Drug PEG_Mechanism cluster_NoPEG Without PEG Linker (Hydrophobic Payload) cluster_PEG With PEG Linker D1 Drug D2 Drug D3 Drug D4 Drug Agg Aggregation D3->Agg Leads to D5 Drug D6 Drug P_D1 Drug PEG1 PEG P_D1->PEG1 P_D2 Drug PEG2 PEG P_D2->PEG2 Sol Improved Solubility (Hydration Shell) PEG1->Sol Promotes ADC_Workflow cluster_Char 4. Characterization Ab 1. Antibody Modification (e.g., Disulfide Reduction) Conj 2. Conjugation (Add Linker-Payload) Ab->Conj Purify 3. Purification (e.g., Chromatography) Conj->Purify ADC Purified ADC Purify->ADC SEC SEC (Aggregation) ADC->SEC Analyze HIC HIC (DAR) ADC->HIC Analyze MS LC-MS (Mass/Identity) ADC->MS Analyze Potency In Vitro Assay (Cytotoxicity) ADC->Potency Test Efficacy In Vivo Study (Efficacy/PK) Potency->Efficacy Inform ADC_Internalization ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Ab Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

References

Cl-PEG6-acid: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cl-PEG6-acid, a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras. The following sections detail the hazardous properties, handling procedures, storage requirements, and disposal considerations for this compound.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms 2-(2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid)
CAS Number 2365309-92-6
Molecular Formula C14H27ClO8
Molecular Weight 358.81 g/mol
Appearance Colorless to light yellow liquid

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

GHS Pictograms:

Signal Word: Warning

Safety and Handling Precautions

Adherence to standard laboratory safety protocols is essential when handling this compound. The following precautions should be strictly observed.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in the table below.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and other protective clothing as required.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
General Handling Instructions
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Ensure adequate ventilation.

Incompatible Materials
  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases

First Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst Aid Instructions
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
If on Skin Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionPure FormIn Solvent
-20°C 3 years1 month
4°C 2 years-
-80°C -6 months

General Storage Recommendations:

  • Store in a tightly sealed container.

  • Store in a cool, dry, and well-ventilated place.

  • Protect from light and moisture.

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 6.2.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is considered a hazardous waste and should be handled by a licensed professional waste disposal service. Avoid release to the environment.

Experimental Protocols and Workflows

While a detailed, step-by-step synthesis and purification protocol for this compound is not publicly available, a general workflow can be inferred from literature on the synthesis of similar chloro-terminated PEG compounds.

General Synthesis Workflow

The synthesis of this compound likely involves the reaction of a protected hexaethylene glycol derivative with a chlorinating agent, followed by deprotection to yield the final product.

Synthesis_Workflow A Hexaethylene glycol derivative B Protection of one hydroxyl group A->B Protecting group chemistry C Chlorination of the other hydroxyl group B->C e.g., Thionyl chloride D Deprotection C->D Deprotection agent E Oxidation to carboxylic acid D->E Oxidizing agent F Purification E->F Chromatography G This compound F->G

Caption: Generalized synthesis workflow for this compound.

General Purification Workflow

Purification of PEG derivatives often involves chromatographic techniques to separate the desired product from starting materials and byproducts.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Separate aqueous and organic phases C Column Chromatography (e.g., Silica Gel) B->C Isolate PEGylated compound D Solvent Evaporation C->D Remove solvent E Characterization (NMR, MS) D->E Confirm structure and purity F Pure this compound E->F

Caption: General purification workflow for PEGylated compounds.

Logical Relationships in Safety Handling

A logical approach to handling hazardous chemicals like this compound involves a clear sequence of assessment, control, and response.

Safety_Handling_Logic cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Emergency Response A Identify Hazards (Toxicity, Environmental) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) C Implement Engineering Controls (Fume Hood) D Use Personal Protective Equipment (Gloves, Goggles, Lab Coat) E Follow Safe Work Practices (No eating/drinking, Hand washing) F First Aid Procedures (Swallowing, Skin/Eye Contact, Inhalation) G Spill & Leak Procedures (Containment, Cleanup) H Waste Disposal (Hazardous Waste Stream) cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Mitigate Risks cluster_2 cluster_2 cluster_1->cluster_2 Prepare for Incidents

Caption: Logical flowchart for the safe handling of this compound.

References

Solubility Profile of Cl-PEG6-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Cl-PEG6-acid, a heterobifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective use in various applications, including bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected solubility in a range of common laboratory solvents, provides detailed experimental protocols for determining solubility, and presents visual workflows to guide researchers in their handling and application of this compound.

Introduction to this compound

This compound, with the chemical formula C14H27ClO8, is a PEG derivative featuring a terminal chloro group and a carboxylic acid moiety, separated by a six-unit ethylene glycol chain. This structure imparts a unique combination of hydrophilicity from the PEG backbone and reactivity from its distinct terminal functional groups. The carboxylic acid allows for conjugation to amine-containing molecules, while the chloro group can be used in other nucleophilic substitution reactions. Its role as a linker in PROTACs is of particular interest, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

Predicted Solubility Profile of this compound

The solubility of this compound is governed by the interplay of its polar PEG chain and carboxylic acid group, and the less polar terminal chloro-alkyl chain. Based on the general principles of "like dissolves like" and the known properties of similar PEGylated molecules and carboxylic acids, the following solubility profile is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar PEG chain and the carboxylic acid group. A known data point indicates solubility in DMSO is ≥ 100 mg/mL[1].

  • Good to Moderate Solubility: Expected in water and other polar protic solvents like methanol and ethanol. The PEG chain's hydrophilicity and the carboxylic acid's ability to hydrogen bond contribute to aqueous solubility. However, the presence of the chloro-alkyl group may slightly reduce its miscibility with water compared to a non-halogenated counterpart. The solubility of carboxylic acids in water generally decreases as the carbon chain length increases[2][3].

  • Moderate Solubility: Expected in moderately polar solvents such as tetrahydrofuran (THF) and acetone. These solvents can interact favorably with the ether linkages of the PEG backbone.

  • Low to Insoluble: Expected in nonpolar solvents like toluene, hexane, and diethyl ether. The overall polarity of this compound is too high for significant interaction with these nonpolar environments. General technical information for PEG products indicates they are typically insoluble in ether and aliphatic hydrocarbons[4][5].

Quantitative Solubility Data (Estimated)

SolventChemical FormulaPolarity IndexEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)C2H6OS7.2≥ 100Highly polar aprotic solvent, excellent for dissolving PEG compounds.
Dimethylformamide (DMF)C3H7NO6.4> 50Another highly polar aprotic solvent, expected to be a good solvent.
WaterH2O10.2> 25The hydrophilic PEG chain and carboxylic acid promote aqueous solubility.
MethanolCH4O5.1> 25Polar protic solvent, should readily dissolve the compound.
EthanolC2H6O4.3> 25Similar to methanol, expected to be a good solvent.
Tetrahydrofuran (THF)C4H8O4.010 - 25Moderately polar ether, should have reasonable solvating power.
AcetoneC3H6O5.110 - 25A polar aprotic solvent that is generally a good solvent for PEGs.
AcetonitrileC2H3N5.85 - 10Less polar than DMSO and DMF, may have lower solvating capacity.
Dichloromethane (DCM)CH2Cl23.15 - 10A common organic solvent for PEG derivatives.
ChloroformCHCl34.15 - 10Similar to DCM, should be a reasonable solvent.
Ethyl AcetateC4H8O24.4< 5Less polar ester, likely to be a poor solvent.
TolueneC7H82.4< 1Nonpolar aromatic solvent, not expected to be effective.
Diethyl EtherC4H10O2.8< 1Nonpolar ether, generally a poor solvent for PEGs.
HexaneC6H140.1< 1Nonpolar alkane, expected to be a very poor solvent.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining the solubility of this compound. It is recommended to perform these experiments under standard laboratory conditions (ambient temperature and pressure) unless otherwise specified.

Qualitative Solubility Determination (Screening)

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (as listed in the table above)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at a concentration of at least 10-20 mg/mL.

  • If the solid has not completely dissolved, add another 400 µL of the solvent (for a total of 500 µL) and vortex again.

  • If the solid dissolves, it is soluble at a concentration of 2-4 mg/mL.

  • If the solid still does not dissolve, add another 500 µL of the solvent (for a total of 1 mL) and vortex.

  • If the solid dissolves, it is soluble at a concentration of 1-2 mg/mL.

  • If the solid remains, the compound is considered poorly soluble or insoluble in that solvent at this concentration.

  • Record the observations for each solvent.

Quantitative Solubility Determination

For a more precise measurement of solubility, the following methods can be employed.

This is a widely accepted method for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Analyze the standards and the diluted sample by HPLC. Since PEG compounds lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) are recommended.

  • Construct a calibration curve from the standard solutions.

  • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent.

This method is useful for high-throughput screening of solubility. It relies on detecting the turbidity that arises when a compound precipitates from a solution.

Materials:

  • This compound

  • A solvent in which the compound is highly soluble (e.g., DMSO)

  • The aqueous buffer or solvent system in which solubility is to be determined (the "anti-solvent")

  • Microplate reader with the capability to measure turbidity or light scattering (nephelometer)

  • Multi-well plates (e.g., 96- or 384-well)

Procedure:

  • Prepare a high-concentration stock solution of this compound in a good solvent (e.g., 100 mg/mL in DMSO).

  • In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent (the anti-solvent).

  • Mix the solutions thoroughly and allow them to equilibrate for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a microplate reader.

  • The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

  • A calibration curve can be generated to correlate turbidity units with the concentration of the precipitate.

Visualizing the Solubility Determination Workflow and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for solubility determination and the underlying chemical principles.

Solubility_Workflow start Start: Obtain this compound qual_screen Qualitative Solubility Screening (in various solvents) start->qual_screen quant_method Select Quantitative Method qual_screen->quant_method hplc_path Shake-Flask with HPLC quant_method->hplc_path  High Precision turb_path Turbidimetric Assay quant_method->turb_path High Throughput   prep_satur Prepare Saturated Solution (24-48h equilibration) hplc_path->prep_satur prep_stock Prepare High-Conc. Stock (e.g., in DMSO) turb_path->prep_stock filter_dilute Filter and Dilute Supernatant prep_satur->filter_dilute hplc_analysis HPLC Analysis (with ELSD/CAD/RI) filter_dilute->hplc_analysis calc_sol Calculate Solubility hplc_analysis->calc_sol end_report Report Solubility Profile calc_sol->end_report serial_dil Serial Dilution in Test Solvent prep_stock->serial_dil measure_turb Measure Turbidity (Microplate Reader) serial_dil->measure_turb determine_precip Determine Precipitation Point measure_turb->determine_precip determine_precip->end_report

Caption: Experimental workflow for determining the solubility profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Cl-PEG6-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can enhance solubility, increase stability, prolong circulation half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Cl-PEG6-acid, to a molecule containing a primary amine using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The this compound linker possesses a terminal carboxylic acid group for conjugation to primary amines and a chloride group on the opposing terminus, which can be used for subsequent reactions if desired. This protocol will focus on the activation of the carboxylic acid group with EDC and NHS to form a stable NHS ester, which then readily reacts with a primary amine to form a stable amide bond.

Chemical Reaction Pathway

The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated PEG linker is then reacted with a primary amine-containing molecule to form a stable amide linkage.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Primary Amine Cl_PEG_Acid Cl-PEG6-COOH Activated_PEG Cl-PEG6-NHS Ester Cl_PEG_Acid->Activated_PEG Activation EDC_NHS EDC, NHS (Activation Buffer, pH 5.0-6.0) Conjugate Cl-PEG6-CO-NH-R (Final Conjugate) Activated_PEG->Conjugate Amide Bond Formation (Coupling Buffer, pH 7.2-8.5) Primary_Amine R-NH2 (Primary Amine Molecule) Primary_Amine->Conjugate

Caption: Chemical reaction pathway for the two-step conjugation of this compound to a primary amine.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation reaction, purification, and characterization of the final product.

Materials and Reagents
  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

  • LC-MS system for characterization

  • ¹H NMR spectrometer for characterization

Experimental Workflow

G prep 1. Reagent Preparation activation 2. Activation of this compound (15-30 min, RT) prep->activation conjugation 3. Conjugation to Primary Amine (1-4 h at RT or overnight at 4°C) activation->conjugation quenching 4. Quenching of Reaction (15-30 min, RT) conjugation->quenching purification 5. Purification of Conjugate (SEC or Desalting Column) quenching->purification characterization 6. Characterization (LC-MS, NMR) purification->characterization

Caption: Overall experimental workflow for the conjugation of this compound to a primary amine.

Step-by-Step Protocol

1. Reagent Preparation a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture. b. Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.0-6.0). c. Prepare the Coupling Buffer (PBS, pH 7.2-7.5). d. Dissolve the primary amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL). e. Dissolve the this compound in the Activation Buffer.

2. Activation of this compound a. To the solution of this compound in Activation Buffer, add EDC and NHS. A general starting point is a 2-4 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the amount of this compound (see Table 1 for optimization). b. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to Primary Amine a. Immediately after the activation step, add the activated this compound solution to the solution of the primary amine-containing molecule. b. Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient coupling. If necessary, adjust the pH with the Coupling Buffer. c. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with continuous gentle mixing. Reaction time may need to be optimized for specific molecules.

4. Quenching of the Reaction (Optional but Recommended) a. To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate a. Remove unreacted this compound, EDC, NHS, and quenching reagents by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).[][2] b. Equilibrate the column with a suitable storage buffer (e.g., PBS). c. Collect fractions and monitor the elution profile using UV absorbance at 280 nm if the target molecule is a protein or has a chromophore.

6. Characterization of the Conjugate a. LC-MS Analysis: Confirm the successful conjugation and determine the molecular weight of the final product. An increase in mass corresponding to the mass of the this compound linker should be observed.[3][4] b. ¹H NMR Spectroscopy: For a more detailed structural confirmation and to determine the degree of PEGylation (if multiple amine sites are available on the target molecule), ¹H NMR can be utilized.[5] The characteristic peaks of the PEG ethylene glycol units can be integrated and compared to a known standard or a peak from the parent molecule.

Data Presentation: Reaction Condition Optimization

The efficiency of the conjugation reaction is dependent on the molar ratios of the coupling reagents. The following table provides a guideline for optimizing these ratios.

ParameterCondition 1 (Low Excess)Condition 2 (Medium Excess)Condition 3 (High Excess)
Molar Ratio (EDC : this compound) 2:15:110:1
Molar Ratio (NHS : this compound) 2:15:110:1
Reaction Time at RT 4 hours2 hours1 hour
Expected Outcome Lower conjugation efficiency, suitable for sensitive molecules.Good balance of efficiency and potential for side reactions.High conjugation efficiency, risk of modifying unintended sites.

Note: The optimal conditions should be determined empirically for each specific primary amine-containing molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS due to hydrolysis.Use fresh reagents and ensure they are equilibrated to room temperature before opening.
Incorrect pH for activation or coupling.Verify the pH of the Activation Buffer (5.0-6.0) and Coupling Buffer (7.2-8.5).
Presence of primary amine-containing buffers (e.g., Tris) during conjugation.Use amine-free buffers such as MES and PBS for the reaction steps.
Precipitation of Molecule High concentration of reagents.Reduce the concentration of EDC and NHS. Perform the reaction at 4°C.
Multiple PEGylation Products High molar excess of PEG linker and coupling reagents.Reduce the molar ratios of this compound, EDC, and NHS. Decrease the reaction time.

By following this detailed protocol and optimizing the reaction conditions, researchers can achieve efficient and controlled conjugation of this compound to primary amine-containing molecules for a wide range of applications in drug development and life sciences research.

References

Application Notes and Protocols for Cl-PEG6-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Cl-PEG6-acid is a heterobifunctional linker that offers a versatile platform for ADC development. Its structure features a six-unit polyethylene glycol (PEG) spacer, a terminal chloro group, and a carboxylic acid functionality. The PEG spacer enhances hydrophilicity, which can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads.[1][2][3][4][5] The terminal chloro and carboxylic acid groups provide orthogonal handles for a two-step conjugation process, allowing for precise control over the drug-linker and linker-antibody attachment.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the chemical properties of the linker, protocols for conjugation and characterization, and methods for evaluating the in vitro efficacy of the resulting ADC.

Chemical Properties and Conjugation Strategy

This compound is a bifunctional linker that allows for a sequential conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the lysine residues on an antibody, while the chloro group can undergo nucleophilic substitution with a thiol or amine group on the cytotoxic payload.

Structure:

Key Features:

  • PEG6 Spacer: The six-unit PEG chain increases the hydrophilicity of the linker-payload complex, which can help to overcome solubility issues associated with hydrophobic drugs and may improve the pharmacokinetic profile of the ADC.

  • Terminal Carboxylic Acid: This functional group can be activated using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond with amine-containing molecules, typically lysine residues on the antibody.

  • Terminal Chloro Group: The chloride is a good leaving group, allowing for nucleophilic substitution reactions with functional groups such as thiols or amines present on the cytotoxic payload.

The bifunctional nature of this compound allows for a controlled, two-step conjugation process. First, the cytotoxic payload is attached to the chloro end of the linker. In the second step, the carboxylic acid of the drug-linker conjugate is activated and reacted with the antibody. This sequential approach prevents cross-linking of the antibody and allows for better control over the final ADC product.

Experimental Protocols

Protocol 1: Conjugation of Cytotoxic Payload to this compound

This protocol describes the attachment of a thiol-containing cytotoxic payload to the chloro-terminus of the this compound linker.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

  • A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon gas supply

  • Analytical HPLC system for reaction monitoring

  • Purification system (e.g., preparative HPLC or flash chromatography)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound and a slight molar excess (e.g., 1.1 equivalents) of the thiol-containing cytotoxic payload in anhydrous DMF.

  • Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture. The base will deprotonate the thiol group, activating it for nucleophilic attack on the chloro-linker.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by analytical HPLC until the starting materials are consumed (typically 4-24 hours).

  • Purification: Upon completion, purify the drug-linker conjugate using preparative HPLC or flash chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the purified Drug-PEG6-acid conjugate by LC-MS and NMR spectroscopy.

Protocol 2: Conjugation of Drug-PEG6-acid to Antibody

This protocol details the conjugation of the purified Drug-PEG6-acid to the lysine residues of a monoclonal antibody.

Materials:

  • Purified Drug-PEG6-acid

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

  • Activation of Drug-Linker:

    • Dissolve the Drug-PEG6-acid in a minimal amount of DMSO.

    • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in DMSO or water. A 5 to 10-fold molar excess of EDC/NHS over the Drug-PEG6-acid is typically used.

    • Add the EDC/NHS solution to the Drug-PEG6-acid solution and incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation Reaction:

    • Add the activated Drug-PEG6-NHS ester solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point is often a 5-20 fold molar excess of the linker.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC). The ADC will elute in the earlier fractions.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker moieties. The unconjugated antibody elutes first, followed by species with increasing DAR. The average DAR can be calculated from the peak areas.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody can be reduced to separate the light and heavy chains, which are then analyzed by RP-HPLC. The number of drugs per chain can be determined, and the overall DAR calculated.

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload, the concentrations of the antibody and the drug can be determined, and the DAR calculated using the Beer-Lambert law.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the percentage of monomer, aggregate, and fragment.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of the ADC is a key measure of its potency and target-specific killing activity. The MTT or XTT assay is commonly used for this purpose.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADC in a HER2-positive cancer cell line and a HER2-negative control cell line.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

  • HER2-negative cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Purified ADC

  • Unconjugated antibody (as a control)

  • Free cytotoxic payload (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the HER2-positive and HER2-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • For XTT assay: Prepare the XTT/electron coupling reagent mixture and add it to each well. Incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software.

Data Presentation

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis of a Trastuzumab-PEG-Payload ADC by HIC-HPLC.

Note: This data is for illustrative purposes and is based on typical results for PEGylated ADCs.

ADC SpeciesRetention Time (min)Peak Area (%)
DAR 012.510.2
DAR 215.835.5
DAR 418.240.3
DAR 620.112.1
DAR 821.51.9
Average DAR 3.8

Table 2: Illustrative In Vitro Cytotoxicity of a Trastuzumab-Cl-PEG6-MMAE ADC.

Note: This data is for illustrative purposes and represents expected outcomes.

Cell Line (HER2 Status)TreatmentIC50 (nM)
SK-BR-3 (Positive)ADC0.5
SK-BR-3 (Positive)Free MMAE0.1
SK-BR-3 (Positive)Trastuzumab>1000
MDA-MB-231 (Negative)ADC>1000
MDA-MB-231 (Negative)Free MMAE0.2
MDA-MB-231 (Negative)Trastuzumab>1000

Table 3: Illustrative Stability of a Trastuzumab-Cl-PEG6-MMAE ADC in Human Plasma.

Note: This data is for illustrative purposes and represents expected outcomes for a stable ADC.

Time (days)% Monomer (by SEC)Average DAR (by HIC)
098.53.8
198.23.8
397.93.7
797.13.6

Mandatory Visualizations

Signaling Pathway

ADC_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Trastuzumab-Cl-PEG6-Payload) HER2 HER2 Receptor ADC->HER2 Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer Dimerization & Phosphorylation Internalization Endocytosis HER2_dimer->Internalization Internalization PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway HER2_dimer->PI3K_AKT_mTOR Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2_dimer->RAS_RAF_MEK_ERK Activation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation & Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Cycle Arrest Payload->Cell_Death Induces Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Promotes RAS_RAF_MEK_ERK->Proliferation Promotes

Caption: ADC targeting HER2 receptor leading to internalization, payload release, and induction of cell death, alongside inhibition of HER2-mediated pro-survival signaling pathways.

Experimental Workflow

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation In Vitro Evaluation Drug_Linker_Synth 1. Drug-Linker Synthesis (Payload + this compound) ADC_Conj 2. Antibody Conjugation (Drug-PEG6-acid + mAb) Drug_Linker_Synth->ADC_Conj ADC_Purify 3. ADC Purification (SEC) ADC_Conj->ADC_Purify DAR_Analysis 4. DAR Analysis (HIC / RP-HPLC) ADC_Purify->DAR_Analysis Purity_Analysis 5. Purity & Aggregation (SEC) DAR_Analysis->Purity_Analysis Identity_Analysis 6. Identity Confirmation (Mass Spectrometry) Purity_Analysis->Identity_Analysis Cytotoxicity_Assay 7. Cytotoxicity Assay (MTT / XTT) Identity_Analysis->Cytotoxicity_Assay IC50_Determination 8. IC50 Determination Cytotoxicity_Assay->IC50_Determination Stability_Assay 9. Stability Assessment (Plasma Incubation) IC50_Determination->Stability_Assay

Caption: A streamlined workflow for the development and preclinical evaluation of an ADC using a this compound linker.

Logical Relationship

Linker_Properties_Impact cluster_properties Linker Properties cluster_impact Impact on ADC Attributes Cl_PEG6_Acid This compound Linker Hydrophilicity Hydrophilicity (PEG6 Spacer) Cl_PEG6_Acid->Hydrophilicity Bifunctionality Bifunctionality (Chloro & Acid) Cl_PEG6_Acid->Bifunctionality Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility PK_Profile Potentially Improved Pharmacokinetics Hydrophilicity->PK_Profile Controlled_Conj Controlled Conjugation & Homogeneity Bifunctionality->Controlled_Conj Therapeutic_Index Improved Therapeutic Index Solubility->Therapeutic_Index PK_Profile->Therapeutic_Index Controlled_Conj->Therapeutic_Index

Caption: The key properties of the this compound linker and their positive impact on the desirable attributes of an antibody-drug conjugate.

References

Application Notes and Protocols for Cl-PEG6-acid Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed in this process to enhance the therapeutic properties of biomolecules, such as increasing solubility, stability, and circulation half-life. The Cl-PEG6-acid is a heterobifunctional linker featuring a terminal chloro group and a carboxylic acid, connected by a discrete six-unit polyethylene glycol chain. This linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1]

This document provides a detailed, step-by-step guide for the bioconjugation of this compound to biomolecules containing primary amine groups, such as proteins, peptides, or antibodies. The protocol is based on the widely used and well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.

Reaction Principle

The bioconjugation of this compound to an amine-containing biomolecule is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2] To enhance stability and improve coupling efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[2][3] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[4]

  • Conjugation to the Biomolecule: The resulting NHS ester of this compound readily reacts with primary amine groups (-NH2) on the target biomolecule (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).

Mandatory Visualizations

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule Cl_PEG6_acid This compound (Carboxylic Acid) Intermediate O-acylisourea intermediate (unstable) Cl_PEG6_acid->Intermediate + EDC EDC EDC NHS NHS / Sulfo-NHS Intermediate->Cl_PEG6_acid Hydrolysis Activated_PEG Cl-PEG6-NHS Ester (amine-reactive) Intermediate->Activated_PEG + NHS Biomolecule Biomolecule-NH2 (e.g., Protein) Conjugate Cl-PEG6-Biomolecule Conjugate (Stable Amide Bond) Activated_PEG->Conjugate + Biomolecule-NH2 NHS_byproduct NHS byproduct

Figure 1: Reaction mechanism of this compound bioconjugation.

G start Start: Prepare Reagents activation Activate this compound with EDC/NHS in Activation Buffer (pH 5.0-6.0) start->activation incubation1 Incubate for 15-30 min at Room Temperature activation->incubation1 quenching Optional: Quench EDC with 2-Mercaptoethanol incubation1->quenching purification1 Optional: Remove excess reagents (Desalting Column) quenching->purification1 Yes ph_adjust Adjust pH to 7.2-8.0 with Coupling Buffer quenching->ph_adjust No purification1->ph_adjust conjugation Add Amine-Containing Biomolecule ph_adjust->conjugation incubation2 Incubate for 2 hours at RT or overnight at 4°C conjugation->incubation2 quenching2 Quench reaction with Tris or Hydroxylamine incubation2->quenching2 purification2 Purify Bioconjugate (e.g., SEC, IEX) quenching2->purification2 characterization Characterize Conjugate (SDS-PAGE, MS) purification2->characterization end End: Store Conjugate characterization->end

Figure 2: Experimental workflow for this compound bioconjugation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule with primary amine groups (e.g., protein, antibody, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, centrifuge, vortex mixer)

Note: EDC and NHS are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent condensation and prepare solutions immediately before use. Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the reaction.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.

Step 1: Activation of this compound

  • Prepare the Biomolecule: If your biomolecule is in a buffer containing primary amines, exchange it into the Activation Buffer using a desalting column.

  • Prepare Reagent Solutions:

    • Prepare a 10 mg/mL solution of EDC in ultrapure water.

    • Prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.

    • Dissolve the this compound in the Activation Buffer at the desired concentration. The molar ratio of this compound to the biomolecule will determine the degree of labeling and should be optimized.

  • Activation Reaction:

    • To the this compound solution, add the freshly prepared EDC and NHS solutions. A common starting molar excess is 2-5 fold NHS and 2-10 fold EDC over the amount of this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Biomolecule

  • pH Adjustment: Increase the pH of the activated this compound solution to 7.2-7.5 by adding the Coupling Buffer. This deprotonates the primary amines on the biomolecule, making them more nucleophilic.

  • Conjugation Reaction:

    • Immediately add the pH-adjusted, activated this compound solution to your biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

Step 3: Purification of the Bioconjugate

  • Remove Excess Reagents: Purify the bioconjugate from excess this compound and reaction by-products. The choice of purification method depends on the size and properties of the bioconjugate. Common methods include:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted molecules.

    • Ion Exchange Chromatography (IEX): Can separate proteins based on changes in surface charge after PEGylation.

    • Dialysis or Buffer Exchange: Suitable for removing small molecule impurities.

Step 4: Characterization of the Bioconjugate

  • Confirm Conjugation: Analyze the purified bioconjugate to confirm successful PEGylation and determine the degree of labeling.

    • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight, resulting in a shift to a higher position on the gel compared to the unmodified protein.

    • Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for the determination of the number of PEG linkers attached.

    • HPLC: Techniques like reverse-phase or size-exclusion HPLC can be used to assess purity and quantify the conjugate.

Data Presentation

The following table summarizes key quantitative parameters for a typical this compound bioconjugation reaction. These values should be optimized for each specific application.

ParameterRecommended RangePurpose
Activation Step
pH5.0 - 6.0Optimal for EDC/NHS activation of carboxylic acid.
Molar Ratio (EDC:PEG-acid)2:1 to 10:1Drives the formation of the O-acylisourea intermediate.
Molar Ratio (NHS:PEG-acid)2:1 to 5:1Stabilizes the intermediate as an NHS ester.
Reaction Time15 - 30 minutesSufficient for activation while minimizing hydrolysis.
TemperatureRoom TemperatureStandard condition for activation.
Conjugation Step
pH7.2 - 8.5Optimal for the reaction of NHS ester with primary amines.
Molar Ratio (PEG-linker:Biomolecule)1:1 to 20:1Controls the degree of labeling; requires optimization.
Reaction Time2 hours to overnightAllows for efficient conjugation.
TemperatureRoom Temperature or 4°C4°C can be used for sensitive biomolecules to maintain stability.
Quenching
Quenching Reagent Conc.20 - 50 mMDeactivates any remaining reactive NHS esters.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conjugation Inactive EDC/NHSUse fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination.
Suboptimal pHVerify the pH of your buffers. Use a two-step protocol with pH adjustment for optimal activation and conjugation.
Competing nucleophiles in bufferEnsure buffers are free of primary amines (e.g., Tris, glycine).
Hydrolysis of NHS esterProceed to the conjugation step immediately after activation.
Precipitation of Biomolecule High concentration of reagentsReduce the molar excess of EDC and NHS.
Change in buffer conditionsEnsure the biomolecule is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to test compatibility.
High Polydispersity Inconsistent reaction conditionsEnsure thorough mixing and consistent reaction times.
Non-specific bindingOptimize purification methods to isolate the desired conjugate.

References

Application Notes and Protocols for Amide Bond Formation with Cl-PEG6-acid and EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a critical strategy in drug development and bioconjugation, enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles.[1][2][3] The formation of a stable amide bond between a carboxylated PEG linker, such as Chloro-PEG6-carboxylic acid (Cl-PEG6-acid), and an amine-containing molecule is a fundamental and robust method for creating these conjugates.[4] This document provides detailed application notes and experimental protocols for the efficient and reproducible synthesis of PEG-amide conjugates using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5]

Principle of the Reaction

The EDC/NHS coupling reaction is a "zero-length" crosslinking method, meaning no part of the EDC or NHS molecules becomes part of the final amide bond. The process occurs in two primary steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester. This semi-stable ester can be isolated or, more commonly, reacted in situ with a primary amine to form a stable amide bond, releasing NHS. The inclusion of NHS or its water-soluble analog, Sulfo-NHS, significantly improves the efficiency of the coupling reaction.

Data Presentation: Quantitative Analysis

The success of the amide bond formation is influenced by factors such as the choice of coupling reagents, pH, and molar ratios of reactants. The following tables summarize quantitative data to assist in optimizing PEGylation parameters.

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific reactants and conditions.

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to this compound)Purpose
EDC 2 - 5 fold excessEnsures efficient activation of the carboxylic acid.
NHS 2 - 5 fold excessStabilizes the activated intermediate, improving reaction efficiency.
Amine-containing molecule 1.1 - 1.5 fold excess of activated PEGDrives the reaction towards product formation.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5; or 100mM carbonate/bicarbonate; or 50mM borate buffer. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Solution: 1 M Hydroxylamine HCl, or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reagents

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Protocol 1: Two-Step Aqueous Phase Conjugation

This protocol is ideal for reactions involving proteins and other biomolecules in an aqueous environment.

  • Preparation of Reactants:

    • Dissolve the this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMSO.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.

  • Activation of this compound:

    • To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Hydroxylamine is effective for this purpose.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as size exclusion chromatography or dialysis.

Protocol 2: One-Pot Organic Phase Conjugation

This protocol is suitable for small molecules soluble in organic solvents.

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or Dichloromethane (DCM).

    • Dissolve EDC (2.0 equivalents) and NHS (2.0 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Reaction:

    • Add the EDC and NHS solutions to the this compound solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Dissolve the amine-containing molecule (1.5 equivalents) in the reaction mixture.

    • If necessary, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize any acid formed.

    • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Purification:

    • The reaction mixture can be purified by flash chromatography to yield the pure conjugate.

Mandatory Visualizations

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Amide Bond Formation Cl_PEG_Acid Cl-PEG6-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Cl_PEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Cl-PEG6-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Conjugate Cl-PEG6-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Conjugate + Amine R-NH2 Amine->Amide_Conjugate

Caption: EDC/NHS reaction mechanism for amide bond formation.

G start Start prep Prepare Reactants: - this compound in Activation Buffer (pH 4.7-6.0) - EDC/NHS Stocks - Amine in Coupling Buffer (pH 7.2-7.5) start->prep activation Activate this compound Add EDC and NHS Incubate 15-30 min at RT prep->activation conjugation Conjugate to Amine Adjust pH to 7.2-7.5 Add Amine-Molecule React 2h at RT or overnight at 4°C activation->conjugation quench Quench Reaction Add Hydroxylamine Incubate 15-30 min at RT conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

References

Application Notes and Protocols for Fluorescent Dye Conjugation using Cl-PEG6-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. This process, known as bioconjugation, enables the visualization, tracking, and quantification of proteins, antibodies, and other targets of interest in a wide range of applications, including immunofluorescence, flow cytometry, and in vivo imaging. The choice of linker used to connect the fluorescent dye to the biomolecule is critical for the success of the conjugation and the performance of the final conjugate.

Cl-PEG6-acid is a heterobifunctional linker featuring a chloro group at one end and a carboxylic acid at the other, connected by a 6-unit polyethylene glycol (PEG) spacer. This structure offers several advantages for fluorescent dye conjugation:

  • Hydrophilicity: The PEG spacer enhances the water solubility of the dye-biomolecule conjugate, reducing aggregation and non-specific binding.[1]

  • Flexibility: The PEG chain provides a flexible spacer between the dye and the biomolecule, minimizing steric hindrance and preserving the biological activity of the target molecule.

  • Controlled Conjugation: The orthogonal reactivity of the chloro and carboxylic acid groups allows for a controlled, two-step conjugation strategy, leading to more homogeneous products.[2][3]

These application notes provide detailed protocols for the use of this compound as a linker for conjugating fluorescent dyes to antibodies, along with supporting data and visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight~350 g/mol
Spacer Arm Length~28 Å
Reactive Group 1Chloro (-Cl)
Reactive Group 2Carboxylic Acid (-COOH)
PEG Units6
Table 2: Recommended Molar Ratios for Antibody-Dye Conjugation
ReagentRecommended Molar Excess (Reagent:Antibody)
This compound to Reduced Antibody10 - 20 fold
EDC/NHS to Amine-Reactive Dye1.5 - 2.5 fold
Activated Dye-PEG to Antibody5 - 15 fold

Note: The optimal molar ratios should be empirically determined for each specific antibody and dye combination to achieve the desired degree of labeling (DOL) while maintaining antibody functionality.[4]

Table 3: Typical Degree of Labeling (DOL) and Recovery for PEGylated Antibody-Dye Conjugates
ParameterTypical RangeMethod of Determination
Degree of Labeling (Dye:Antibody)2 - 8UV-Vis Spectroscopy
Antibody Recovery> 85%UV-Vis Spectroscopy at 280 nm
Conjugate Stability (at 4°C)> 6 monthsFunctional Assay (e.g., ELISA)

Experimental Protocols

Protocol 1: Two-Step Antibody-Dye Conjugation using this compound

This protocol describes a two-step method for conjugating an amine-containing fluorescent dye to an antibody using the this compound linker. The first step involves the reaction of the chloro group of the linker with free thiol groups on a reduced antibody. The second step is the activation of the carboxylic acid group on the linker-modified antibody and subsequent reaction with an amine-containing fluorescent dye.

Materials:

  • Antibody (IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dithiothreitol (DTT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2

  • Conjugation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns

Procedure:

Step 1: Antibody Reduction and Linker Attachment

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Reaction Buffer.

  • Reduction of Antibody: Add a 20-fold molar excess of DTT to the antibody solution. Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.

  • Removal of DTT: Immediately purify the reduced antibody using a spin desalting column pre-equilibrated with Reaction Buffer to remove excess DTT.

  • Linker Conjugation: Immediately add a 10 to 20-fold molar excess of this compound (dissolved in a minimal amount of DMF or DMSO) to the reduced antibody solution. Incubate the reaction for 2 hours at room temperature with gentle stirring.

Step 2: Fluorescent Dye Conjugation

  • Buffer Exchange: Purify the antibody-linker conjugate using a spin desalting column pre-equilibrated with Conjugation Buffer (pH 6.0).

  • Dye Preparation: Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in Conjugation Buffer. Add a 1.5 to 2.5-fold molar excess of EDC and NHS to the antibody-linker conjugate solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Dye Coupling: Add a 5 to 15-fold molar excess of the amine-reactive fluorescent dye stock solution to the activated antibody-linker conjugate. Incubate for 2 hours at room temperature in the dark with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: Purify the fluorescently labeled antibody from excess dye and reagents using a spin desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization:

  • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye. The following formula can be used: DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein) where A_dye is the absorbance at the dye's maximum wavelength, ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody.

  • Purity: Analyze the purity of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

  • Functionality: Assess the antigen-binding affinity of the fluorescently labeled antibody using methods such as ELISA or surface plasmon resonance (SPR).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Dye Conjugation antibody Antibody (IgG) dtt DTT Reduction antibody->dtt reduced_ab Reduced Antibody dtt->reduced_ab purify1 Purification (Desalting Column) reduced_ab->purify1 linker_conjugation Linker Conjugation purify1->linker_conjugation cl_peg_acid This compound cl_peg_acid->linker_conjugation ab_linker Antibody-PEG-acid linker_conjugation->ab_linker buffer_exchange Buffer Exchange (pH 6.0) ab_linker->buffer_exchange edc_nhs EDC/NHS Activation buffer_exchange->edc_nhs activated_ab_linker Activated Antibody-Linker edc_nhs->activated_ab_linker dye_coupling Dye Coupling activated_ab_linker->dye_coupling amine_dye Amine-Reactive Dye amine_dye->dye_coupling quench Quenching dye_coupling->quench purify2 Final Purification quench->purify2 final_conjugate Fluorescently Labeled Antibody purify2->final_conjugate egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Microscopy Fluorescence Microscopy EGFR->Microscopy Visualization of EGFR Localization Grb2 Grb2 EGFR_dimer->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Labeled_Ab Anti-EGFR Antibody (Fluorescently Labeled) Labeled_Ab->EGFR Binds to Extracellular Domain

References

Application Notes and Protocols for Cl-PEG6-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cl-PEG6-acid as a versatile linker in the development of targeted drug delivery systems. Detailed protocols and illustrative data are presented to guide researchers in the effective application of this heterobifunctional polyethylene glycol (PEG) linker.

Introduction to this compound

This compound is a hydrophilic, heterobifunctional linker containing a terminal carboxylic acid and a chloro group, separated by a six-unit polyethylene glycol (PEG) chain. The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as targeting ligands or drug payloads, through the formation of a stable amide bond. The chloro group can be used in various nucleophilic substitution reactions. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in the design of sophisticated drug delivery systems.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in designing drug delivery systems.

PropertyValueReference
Molecular Formula C14H27ClO8[1]
Molecular Weight 358.81 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in DMSO and other organic solvents[1]
Storage Conditions Store at -20°C for long-term stability

Applications in Targeted Drug Delivery

This compound is a key component in the construction of various targeted drug delivery platforms, including Proteolysis Targeting Chimeras (PROTACs), targeted nanoparticles, and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The PEG chain's flexibility and length are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Illustrative Performance of PEG-based PROTACs:

The following table summarizes representative data for PROTACs utilizing PEG linkers, demonstrating the impact of linker length on degradation efficiency. While not specific to this compound, this data illustrates the type of quantitative analysis required.

Target ProteinE3 Ligase LigandLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4Pomalidomide315>95
BRD4Pomalidomide48>95
BTKPomalidomide4<1~90
BTKPomalidomide85~95
KRAS G12CVHL Ligand4250-760>80

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Targeted Nanoparticles

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands. The carboxylic acid end of the linker can be conjugated to the nanoparticle surface, while the chloro end can be reacted with a targeting moiety. The PEG spacer provides a hydrophilic shield, reducing non-specific protein adsorption and prolonging circulation time.

Illustrative Drug Release from PEGylated Nanoparticles:

This table provides example data on the release kinetics of drugs from PEGylated nanoparticles.

Nanoparticle SystemEncapsulated DrugRelease ProfileKey FindingsReference
PLGA-PEGDoxorubicinSustained release over 15 daysPEGylation provides a controlled and sustained release.
Liposomes-PEGCamptothecinBiphasic releaseInitial burst release followed by sustained release over 72 hours.
Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated and reacted with lysine residues on the antibody, while the chloro group can be displaced by a nucleophilic group on the drug. The PEG linker can improve the solubility and pharmacokinetic profile of the ADC.

Illustrative Quantitative Analysis of ADCs:

The following table illustrates the type of quantitative data that is critical in the characterization of ADCs.

Antibody TargetLinker-PayloadDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Reference
HER2Thiol-maleimide3.510
CD22Amide bond4.05

Experimental Protocols

The following are representative protocols for the use of this compound. These may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC where the E3 ligase ligand contains a primary amine and the target protein ligand contains a nucleophilic group (e.g., a phenol or thiol).

Step 1: Amide Bond Formation with E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Cl-PEG6-E3 ligand conjugate by flash column chromatography.

Step 2: Nucleophilic Substitution with Target Protein Ligand

  • Dissolve the Cl-PEG6-E3 ligand conjugate (1.0 eq) and the nucleophilic target protein ligand (1.2 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Surface Functionalization of Nanoparticles

This protocol outlines the conjugation of a targeting ligand to a lipid-based nanoparticle using this compound.

  • Prepare amine-functionalized lipid nanoparticles using standard procedures.

  • Activate the carboxylic acid of this compound (5 eq relative to surface amines) using EDC (5 eq) and NHS (5 eq) in MES buffer (pH 6.0) for 15 minutes at room temperature.

  • Add the activated this compound solution to the amine-functionalized nanoparticles and react for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine.

  • Purify the Cl-PEG6-functionalized nanoparticles by dialysis or size exclusion chromatography to remove unreacted reagents.

  • Conjugate the targeting ligand (containing a nucleophile) to the chloro-terminated PEG chains on the nanoparticle surface by reacting in a suitable buffer at an appropriate temperature, similar to Step 2 in Protocol 4.1.

  • Purify the final targeted nanoparticles.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a drug to an antibody via the lysine residues.

  • Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Activate the carboxylic acid of Cl-PEG6-drug conjugate (prepared separately) using a water-soluble carbodiimide like EDC in the presence of Sulfo-NHS.

  • Add the activated linker-drug to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the resulting ADC using size exclusion chromatography to remove unconjugated linker-drug and other reagents.

  • Characterize the ADC for DAR, purity, and binding affinity.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution E3_Ligand E3 Ligand-NH2 Coupling HATU, DIPEA in DMF E3_Ligand->Coupling Cl_PEG6_Acid This compound Cl_PEG6_Acid->Coupling Intermediate Cl-PEG6-E3 Ligand Coupling->Intermediate Base K2CO3 in ACN Intermediate->Base Target_Ligand Target Ligand-XH (X = O, S) Target_Ligand->Base Final_PROTAC Final PROTAC Base->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Target Target Protein (e.g., KRAS) PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Degradation KRAS Degradation KRAS_GTP->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC_KRAS KRAS-Targeting PROTAC PROTAC_KRAS->KRAS_GTP targets

Caption: Simplified KRAS signaling pathway, a target for PROTACs.

Folate_Receptor_Endocytosis Folate_Ligand Folate-Targeted Nanoparticle Binding Binding Folate_Ligand->Binding Folate_Receptor Folate Receptor (FR) Folate_Receptor->Binding Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-dependent) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis for targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cl-PEG6-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the efficiency of conjugating Cl-PEG6-acid to amine-containing molecules. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker containing a six-unit polyethylene glycol (PEG) spacer. One end of the molecule has a carboxylic acid group (-COOH), which is typically activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (-NH2) on proteins, peptides, or other molecules. The other end has a chloro (-Cl) group available for other modifications. The PEG spacer is hydrophilic and can improve the solubility and pharmacokinetic properties of the resulting conjugate. The conjugation reaction forms a stable amide bond between the PEG linker and the target molecule.

Q2: What is the primary cause of low conjugation efficiency with this compound?

The most common reason for low conjugation efficiency is the hydrolysis of the activated NHS ester of this compound.[1][2] The NHS ester is sensitive to moisture and will react with water, converting the reactive ester back to an unreactive carboxylic acid. This competing hydrolysis reaction is highly dependent on the pH of the reaction buffer.[1][3] Other significant factors include using a suboptimal pH for the reaction, the presence of primary amine-containing buffers, poor quality of the this compound reagent, and an insufficient molar excess of the PEG linker.[2]

Q3: What is the optimal pH for conjugating activated this compound?

The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. The generally recommended pH range is 8.3-8.5. At a lower pH, the primary amines are protonated and thus poor nucleophiles, leading to a very slow reaction rate. At a higher pH, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, or borate buffers are all suitable choices, provided the pH is adjusted to the optimal range of 8.3-8.5.

  • Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided as they contain primary amines that will quench the reaction.

If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation.

Q5: How should I store and handle this compound?

Proper storage and handling are critical to maintain the reactivity of this compound, especially after its activation to an NHS ester.

  • Storage of this compound: Store the solid reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended.

  • Storage of Activated this compound (NHS ester): Activated NHS esters are highly moisture-sensitive and should be used immediately after preparation. If you must store a stock solution, dissolve it in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store at -20°C with a desiccant. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue encountered during PEGylation. The following decision tree and table will guide you through the troubleshooting process.

Troubleshooting_Low_Yield start Low/No Conjugation Yield check_reagent Is the activated This compound active? start->check_reagent check_ph Is the reaction pH optimal (8.3-8.5)? check_reagent->check_ph Yes solution_reagent Solution: Use fresh, properly stored reagent. Perform activity test. check_reagent->solution_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Solution: Adjust pH to 8.3-8.5 using a calibrated pH meter. check_ph->solution_ph No check_ratio Is the molar ratio of PEG:molecule sufficient? check_buffer->check_ratio Yes solution_buffer Solution: Perform buffer exchange into an amine-free buffer. check_buffer->solution_buffer No check_target Are primary amines available on the target? check_ratio->check_target Yes solution_ratio Solution: Increase the molar excess of activated PEG. check_ratio->solution_ratio No solution_target Solution: Confirm amine availability. Consider protein denaturation (use with caution). check_target->solution_target No end_node Improved Yield check_target->end_node Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Possible Cause Recommended Solution
Hydrolysis of Activated this compound Ensure proper, desiccated storage of the reagent. Always allow the vial to warm to room temperature before opening. Prepare fresh solutions of the activated PEG in anhydrous DMSO or DMF immediately before use.
Incorrect Reaction pH Verify the pH of your reaction buffer is within the optimal 8.3-8.5 range using a calibrated pH meter.
Presence of Primary Amines in Buffer If using buffers like Tris or glycine, perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate before the conjugation reaction.
Insufficient Molar Excess of PEG Reagent Increase the molar ratio of activated this compound to your target molecule. A 10- to 20-fold molar excess is a good starting point for proteins. For dilute protein solutions, a higher molar excess may be required.
Steric Hindrance of Target Amines If the primary amines on your target molecule are not readily accessible, consider gentle denaturation to expose them. Use this approach with caution as it may affect the biological activity of your molecule.
Low Concentration of Reactants The competing hydrolysis reaction is pseudo-first order, while the conjugation is second order. Therefore, at low concentrations of your target molecule, hydrolysis is more likely to dominate. If possible, increase the concentration of your reactants.

Quantitative Data Summary

The efficiency of this compound conjugation is highly dependent on reaction conditions. The following tables provide quantitative data to guide your experimental design.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life of NHS Ester
7.0254-5 hours
8.0251 hour
8.525~30 minutes (interpolated)
8.62510 minutes
9.025< 10 minutes

This data illustrates the critical importance of performing the conjugation reaction promptly after adding the activated NHS ester to the aqueous buffer.

Table 2: Effect of pH on Amidation vs. Hydrolysis Reaction Rates

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

This table demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to higher conjugation yields in the optimal pH range.

Table 3: Recommended Molar Excess of Activated this compound for Protein Conjugation

Protein ConcentrationRecommended Molar Excess (PEG:Protein)Expected Degree of Labeling (PEG per Protein)
1-10 mg/mL10x - 20x4-6
< 1 mg/mL> 20xVariable, requires optimization
For mono-PEGylation1x - 5x~1 (highly dependent on protein and conditions)

These are starting recommendations and may require empirical optimization for your specific protein and desired degree of labeling.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the conversion of the carboxylic acid group of this compound to a reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials.

  • Dissolve this compound: Dissolve the desired amount of this compound in the Activation Buffer.

  • Add EDC and NHS: Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.

  • Incubation: Gently mix the solution and incubate at room temperature for 15-30 minutes.

  • Immediate Use: The activated this compound (Cl-PEG6-NHS ester) is now ready for immediate use in the conjugation reaction. Do not store the activated reagent in an aqueous buffer.

Activation_Workflow cluster_0 Activation of this compound A Dissolve this compound in MES buffer (pH 6.0) B Add EDC and NHS A->B C Incubate at RT for 15-30 min B->C D Activated Cl-PEG6-NHS ester (Ready for conjugation) C->D

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the activated Cl-PEG6-NHS ester to primary amines on a target protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Freshly prepared activated Cl-PEG6-NHS ester solution

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment (e.g., desalting column, size-exclusion chromatography system)

Procedure:

  • Protein Preparation: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in the amine-free conjugation buffer at pH 8.3.

  • Initiate Conjugation: Add the desired molar excess of the freshly prepared activated Cl-PEG6-NHS ester to the protein solution. If the activated PEG is in an organic solvent, ensure the final solvent concentration does not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically for your specific protein.

  • Quench Reaction (Optional but Recommended): To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts from the conjugated protein. Size-exclusion chromatography (SEC) is a common and effective method for this purification.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm the integrity of the protein. Techniques such as SDS-PAGE, HPLC, and mass spectrometry are suitable for characterization.

Conjugation_Workflow cluster_1 Protein Conjugation Workflow start Protein in Amine-Free Buffer (pH 8.3) add_peg Add activated Cl-PEG6-NHS ester start->add_peg incubate Incubate at RT (30-60 min) or on ice (2 hours) add_peg->incubate quench Quench with Tris or Glycine buffer incubate->quench purify Purify conjugate (e.g., SEC) quench->purify characterize Characterize conjugate (SDS-PAGE, HPLC, MS) purify->characterize end_node Purified PEGylated Protein characterize->end_node

Caption: General workflow for protein conjugation with activated this compound.

References

Common problems in Cl-PEG6-acid reactions and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cl-PEG6-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during reactions with this bifunctional linker. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a six-unit polyethylene glycol (PEG) chain. One terminus features a carboxylic acid group (-COOH), while the other is capped with a chloro (-Cl) group. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein ligand to an E3 ubiquitin ligase ligand.[1] The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.[2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to store it under the proper conditions.

  • Pure Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Prepare stock solutions in anhydrous solvents like DMSO or DMF.[1] Store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Handling: Before use, allow the reagent to warm to room temperature to prevent moisture condensation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Q3: Which functional groups can react with the carboxylic acid end of this compound?

The carboxylic acid group is primarily reacted with primary amines (-NH2) to form a stable amide bond. This is a common strategy for conjugating the linker to proteins, peptides, or small molecules containing a primary amine. The reaction is typically facilitated by activating the carboxylic acid.

Q4: Which functional groups can react with the chloro end of this compound?

The terminal chloro group is a good leaving group and can undergo nucleophilic substitution reactions with a variety of nucleophiles. Common nucleophiles include:

  • Thiols (-SH)

  • Amines (-NH2)

  • Carboxylates (-COOH)

Troubleshooting Guide: Carboxylic Acid Reactions (Amide Bond Formation)

The most common method for conjugating the carboxylic acid end of this compound is through amide bond formation with a primary amine, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. Prepare EDC and NHS solutions immediately before use and do not store them for extended periods.
Inappropriate pH The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH (7.2-8.5). A two-step pH adjustment can optimize the reaction.
Presence of Amine-Containing Buffers Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers like MES for the activation step and PBS for the conjugation step.
Hydrolysis of NHS-ester The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. This side reaction will regenerate the carboxylic acid. Add the amine-containing molecule to the activated this compound as soon as possible after the activation step.
Low Reactant Concentration If the concentration of your reactants is too low, the reaction may be inefficient. If possible, increase the concentration of your amine-containing molecule and/or the this compound.
Experimental Protocol: EDC/NHS Coupling in Aqueous Buffer

This protocol outlines a general procedure for conjugating this compound to an amine-containing molecule in an aqueous buffer system.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 2-4 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Immediately add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Reaction Workflow: EDC/NHS Coupling

EDC_NHS_Coupling Cl_PEG_Acid Cl-PEG6-COOH EDC_NHS EDC, NHS pH 4.5-6.0 Cl_PEG_Acid->EDC_NHS Activation Amine_Molecule R-NH2 Conjugation pH 7.2-8.5 Amine_Molecule->Conjugation Activated_Ester Cl-PEG6-NHS EDC_NHS->Activated_Ester Activated_Ester->Conjugation + R-NH2 Hydrolysis Hydrolysis (Side Reaction) Activated_Ester->Hydrolysis Conjugate Cl-PEG6-CO-NH-R Conjugation->Conjugate Inactive_Acid Cl-PEG6-COOH Hydrolysis->Inactive_Acid

Caption: Workflow for EDC/NHS mediated amide bond formation.

Troubleshooting Guide: Chloro Group Reactions (Nucleophilic Substitution)

The terminal chloro group of this compound can be displaced by various nucleophiles.

Problem 2: Low or No Substitution Yield
Possible Cause Recommended Solution
Poor Nucleophile The reactivity of the nucleophile is critical. Ensure the nucleophile is sufficiently strong. For thiols and amines, the reaction is generally more efficient at a slightly basic pH where the nucleophile is deprotonated.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often good choices for nucleophilic substitution reactions.
Steric Hindrance If the nucleophile or the substrate to which it is attached is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered nucleophile if possible.
Side Reactions Under strongly basic conditions, elimination reactions may compete with substitution, although this is less common with primary chlorides. Also, ensure that the reaction conditions are compatible with other functional groups in your molecule.
Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol provides a general procedure for reacting the chloro group of this compound with a thiol-containing molecule.

Materials:

  • This compound (or its derivative from the acid-end reaction)

  • Thiol-containing molecule (R-SH)

  • A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous DMF or DMSO

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound derivative in anhydrous DMF or DMSO.

    • Dissolve the thiol-containing molecule in the same solvent.

  • Reaction:

    • Add the thiol-containing molecule to the this compound derivative solution.

    • Add 1.5-2.0 equivalents of the base to the reaction mixture.

    • Stir the reaction at room temperature or elevate the temperature (e.g., 50-60°C) to increase the reaction rate. Monitor the reaction progress by a suitable analytical method like LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC or other chromatographic techniques to remove excess reagents and byproducts.

Reaction Workflow: Nucleophilic Substitution

Nucleophilic_Substitution Cl_PEG_Derivative R-CO-NH-PEG6-Cl Reaction Nucleophilic Substitution Cl_PEG_Derivative->Reaction Nucleophile Nu-H (e.g., R'-SH) Base Base Nucleophile->Base Deprotonation Base->Reaction Product R-CO-NH-PEG6-Nu Reaction->Product

Caption: General workflow for nucleophilic substitution at the chloro-terminus.

PROTAC Synthesis Workflow Example

The following diagram illustrates a potential synthetic pathway for a PROTAC using this compound, where the carboxylic acid is first reacted with an E3 ligase ligand, followed by the reaction of the chloro group with a target protein ligand.

PROTAC_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution Cl_PEG_Acid Cl-PEG6-COOH EDC_NHS EDC/NHS Cl_PEG_Acid->EDC_NHS E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->EDC_NHS Intermediate Cl-PEG6-CO-E3 Ligand EDC_NHS->Intermediate Base Base Intermediate->Base Target_Ligand Target Protein Ligand (with -SH) Target_Ligand->Base PROTAC Final PROTAC Base->PROTAC

Caption: Example of a two-step PROTAC synthesis workflow.

Purification and Analysis

Q5: How can I purify the final product?

Purification of PEG-containing molecules can be challenging due to their hydrophilicity and tendency to streak on silica gel.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying PEGylated compounds. A C18 or C4 column with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) is commonly used.

  • Size-Exclusion Chromatography (SEC): This method is useful for separating the desired conjugate from smaller molecules like unreacted linkers and reagents, especially when dealing with protein or other large biomolecule conjugations.

  • Flash Chromatography: While challenging, flash chromatography on silica gel can be performed. Using a more polar solvent system, such as a gradient of methanol in dichloromethane or chloroform, can improve separation. The addition of a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier can help to reduce streaking, depending on the nature of the compound.

Q6: What analytical techniques are recommended for product characterization?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the successful synthesis of the desired product by verifying its molecular weight. It is also invaluable for monitoring the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and to check for the presence of impurities. The characteristic peaks of the PEG chain, the linker, and the conjugated molecules can be identified.

This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific issues or advanced applications, further optimization of the reaction conditions may be necessary.

References

Technical Support Center: Optimizing Reaction Conditions for Cl-PEG6-Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-PEG6-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind coupling this compound to a primary amine?

The coupling of a carboxylic acid, such as the one on this compound, to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) typically proceeds via the formation of a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxylic acid group. The most common method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid group on the PEG linker to form a highly reactive O-acylisourea intermediate.[3]

  • Coupling: This intermediate can then react with a primary amine to form a stable amide bond. To improve efficiency and reduce side reactions like hydrolysis of the intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester then efficiently reacts with the primary amine to yield the desired amide-linked conjugate.[3][4]

Q2: What is the role of the "Cl" in this compound?

The "Cl" in "this compound" denotes a chlorine atom on the end of the PEG chain opposite to the carboxylic acid. This creates a heterobifunctional linker, allowing for sequential or orthogonal conjugation strategies. While this guide focuses on the reactions of the carboxylic acid group, the chlorine can be used in other coupling reactions, for instance, by acting as a leaving group in a nucleophilic substitution reaction with a thiol group.

Q3: Which buffers should I use for the coupling reaction?

It is critical to use non-amine and non-carboxylate containing buffers during the EDC/NHS activation step, as they will compete with the desired reaction.

  • For Activation (pH 4.5-6.0): MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) is a highly recommended choice. This slightly acidic pH is optimal for the EDC activation of the carboxylic acid.

  • For Coupling (pH 7.0-8.0): Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is ideal for the reaction between the NHS-activated PEG and the primary amine. Other suitable buffers include borate or carbonate/bicarbonate buffers.

Q4: How should I store my this compound and coupling reagents?

Proper storage is crucial to maintain the reactivity of your reagents.

  • This compound: Store desiccated at -20°C and protect from moisture. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Store them desiccated at -20°C. Once opened, use them promptly and tightly reseal the container.

Troubleshooting Guide

Problem 1: Low or No Coupling Yield

This is one of the most common issues in PEGylation reactions and can be attributed to several factors.

Possible Cause Recommended Solution
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a pH between 4.5 and 7.2, while the reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8. It is recommended to perform a two-step reaction where the activation is done at pH 5-6, and then the pH is raised to 7.2-7.5 for the coupling step.
Inactive Reagents EDC and NHS are moisture-sensitive and can lose activity if not stored correctly. Use fresh vials of EDC and NHS and ensure they are stored in a desiccator at -20°C. Prepare solutions immediately before use.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete in the reaction. Use appropriate buffers such as MES for activation and PBS for coupling.
Insufficient Molar Ratio of Reagents The ratio of PEG linker to the molecule being conjugated is a critical parameter. An insufficient amount of the PEG linker or coupling reagents can lead to low yield. It is recommended to start with a 5 to 20-fold molar excess of the PEG reagent over the protein or molecule to be conjugated and optimize from there.
Short Reaction Time The coupling reaction may not have reached completion. Increase the reaction time and monitor the progress at various intervals (e.g., 2, 4, 8, and 24 hours) to find the optimal duration.
Problem 2: Precipitation or Aggregation of Protein/Molecule During Reaction
Possible Cause Recommended Solution
High Concentration of Reactants High concentrations of proteins or other biomolecules can sometimes lead to aggregation during the conjugation process. Try reducing the concentration of your protein/molecule.
Solvent Incompatibility If using an organic co-solvent like DMF or DMSO to dissolve the PEG linker, ensure that the final concentration of the organic solvent is low enough to not cause precipitation of your biomolecule.
pH Nearing Isoelectric Point (pI) If your protein is aggregating, check if the reaction pH is close to its isoelectric point. Adjust the buffer pH to be at least one unit away from the pI to ensure the protein is well-solvated.
EDC-induced Crosslinking In a one-pot reaction, EDC can sometimes cause unintended crosslinking between carboxyl- and amine-containing molecules, leading to aggregation. A two-step protocol, where the PEG-acid is first activated with EDC/NHS and then added to the target molecule after removing or quenching the excess EDC, can mitigate this issue.

Experimental Protocols

Protocol 1: Two-Step Aqueous Amide Coupling

This protocol is recommended for sensitive biomolecules to minimize side reactions.

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare your amine-containing molecule (e.g., protein) in a suitable coupling buffer like PBS at pH 7.2.

    • Prepare an "Activation Buffer" such as 0.1 M MES, 0.5 M NaCl, at pH 6.0.

    • Dissolve the this compound in the Activation Buffer.

  • Activation of this compound:

    • Add a 2-10 fold molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Coupling to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule in the coupling buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG linker and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: One-Pot Organic Solvent Coupling

This protocol is suitable for small molecules soluble in organic solvents.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in a dry, water-miscible organic solvent like DMF or DCM.

    • In separate vials, dissolve EDC (2 equivalents) and NHS (2 equivalents) in the same solvent.

  • Activation and Coupling:

    • Add the EDC and NHS solutions to the this compound solution and stir at room temperature for 30 minutes.

    • Dissolve your amine-containing molecule (1.5 equivalents) in the reaction mixture.

    • If needed, add a non-nucleophilic base like DIPEA (1.5 equivalents) to deprotonate the amine.

    • Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, purify the conjugate using standard organic synthesis techniques such as flash chromatography.

Visualized Workflows

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Amine Coupling cluster_final Step 4: Quench & Purify reagent_prep Equilibrate Reagents to RT (this compound, EDC, NHS) dissolve_peg Dissolve this compound in Activation Buffer (pH 6.0) reagent_prep->dissolve_peg add_edc_nhs Add EDC and NHS to PEG solution incubate Incubate for 15 mins at RT add_edc_nhs->incubate activated_peg NHS-activated PEG incubate->activated_peg mix Combine Activated PEG with Amine-Molecule activated_peg->mix prep_amine Prepare Amine-Molecule in Coupling Buffer (pH 7.2-7.5) prep_amine->mix react React for 2h at RT or overnight at 4°C mix->react conjugate PEG-Conjugate react->conjugate quench Add Quenching Reagent (e.g., Hydroxylamine) conjugate->quench purify Purify via SEC, Dialysis, or TFF quench->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for a two-step aqueous EDC/NHS coupling reaction.

G start Start low_yield Low or No Yield? start->low_yield check_ph Verify Buffer pH (Activation: 5-6, Coupling: 7.2-7.5) low_yield->check_ph Yes success Successful Conjugation low_yield->success No check_reagents Use Fresh EDC/NHS? Stored properly? check_ph->check_reagents check_buffer Buffer free of amines/ carboxylates? check_reagents->check_buffer Yes end End check_reagents->end No, get fresh reagents optimize_ratio Increase Molar Ratio of PEG/EDC/NHS check_buffer->optimize_ratio Yes check_buffer->end No, change buffer increase_time Increase Reaction Time optimize_ratio->increase_time increase_time->success success->end

Caption: Troubleshooting flowchart for low reaction yield.

References

How to prevent hydrolysis of Cl-PEG6-acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cl-PEG6-acid

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the proper storage and handling of this compound to prevent degradation, including hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound is a heterobifunctional molecule featuring a terminal chloro- group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer increases the molecule's solubility in aqueous solutions. Proper storage is critical because, like many PEG derivatives, this compound is susceptible to oxidative degradation, which can be accelerated by moisture, light, and elevated temperatures.[1][2] This degradation can compromise its purity and reactivity, leading to failed experiments, particularly in bioconjugation or surface modification applications.

Q2: What is "hydrolysis" in the context of this compound?

While the ether bonds in the polyethylene glycol (PEG) backbone are generally stable against hydrolysis under normal storage conditions, the term "hydrolysis" may refer to several water-involved degradation pathways.[3] More commonly, PEG compounds undergo oxidative degradation, a process that can be initiated or accelerated by factors like heat, light, and the presence of oxygen.[2] This can lead to chain cleavage and the formation of impurities such as aldehydes and other carboxylates, which lowers the pH of the material in solution.[2] Therefore, preventing exposure to moisture is a key part of a broader strategy to prevent oxidative degradation.

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term stability and activity of this compound, it is essential to adhere to strict storage protocols. The following table summarizes the recommended conditions based on best practices for PEG derivatives.

ParameterRecommended ConditionRationale
Temperature ≤ -15°C (e.g., -20°C Freezer)Reduces the rate of chemical degradation and oxidation.
Atmosphere Inert Gas (Dry Argon or Nitrogen)Prevents oxidation by displacing oxygen from the container.
Light In the dark (e.g., amber vial, stored in a box)Prevents photo-degradation.
Moisture Dry / AnhydrousMinimizes moisture-related degradation and prevents hydrolysis of reactive groups. Use of a desiccant outside the primary container is recommended.

Q4: How can I determine if my this compound has degraded during storage?

Several indicators may suggest that your this compound has degraded:

  • Visual Appearance: A change from a clear, colorless, or white solid to a yellowish or discolored appearance.

  • pH Shift: For aqueous solutions, a decrease in pH can indicate the formation of acidic byproducts from oxidation.

  • Poor Experimental Performance: Reduced reactivity in conjugation reactions (e.g., lower yield of amide bond formation).

  • Analytical Characterization: The appearance of new peaks or a shift in the main peak when analyzed by techniques like HPLC, Size-Exclusion Chromatography (SEC), or NMR.

Q5: What are the consequences of using degraded this compound?

Using degraded this compound can have significant negative impacts on research outcomes, including:

  • Reduced Conjugation Efficiency: The presence of impurities and the degradation of the carboxylic acid group can lead to lower yields in coupling reactions (e.g., EDC/NHS chemistry).

  • Inconsistent Results: Batch-to-batch variability in the quality of the PEG reagent will lead to poor reproducibility of experiments.

  • Altered Biological Activity: If used in drug delivery or biopharmaceutical development, impurities could alter the efficacy, pharmacokinetics, or immunogenicity of the final product.

Troubleshooting Guide

This guide helps you troubleshoot common issues that may be related to the storage and stability of this compound.

Issue 1: Low Yield in Amide Coupling Reactions
  • Possible Cause: The carboxylic acid moiety of the this compound may have degraded, or the overall purity of the reagent is compromised.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the reagent has been stored according to the recommendations (see table above).

    • Perform a Quality Control Check: If possible, analyze a sample of the this compound using HPLC or mass spectrometry to check for impurities and confirm its molecular weight.

    • Use a Fresh Aliquot: If you have been using a vial that has been opened multiple times, try the reaction with a fresh, unopened vial of the reagent.

    • Optimize Reaction Conditions: Ensure that your coupling reagents (e.g., EDC, NHS) are fresh and that the reaction pH is optimal for amide bond formation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of this compound due to improper handling, such as repeated freeze-thaw cycles or exposure to ambient air and light.

  • Troubleshooting Steps:

    • Review Handling Protocol: When taking the reagent out of the freezer, it should be allowed to warm slowly to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

    • Aliquot the Reagent: For sensitive PEG reagents, it is highly recommended to aliquot the material into smaller, single-use portions upon receipt. This minimizes the exposure of the bulk material to ambient conditions.

    • Implement an Inert Gas Backfill: After each use, flush the container with dry argon or nitrogen before sealing and returning it to the freezer.

Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting issues potentially related to this compound stability.

G start Start: Unexpected Experimental Result check_storage Were recommended storage conditions followed? (≤-15°C, Inert Gas, Dark) start->check_storage check_handling Was proper handling protocol used? (Slow warming, Aliquoting) check_storage->check_handling Yes new_reagent Use a fresh vial or new batch of this compound check_storage->new_reagent No analyze_peg Perform analytical QC (e.g., HPLC, MS) check_handling->analyze_peg Yes check_handling->new_reagent No analyze_peg->new_reagent Degradation Detected other_vars Troubleshoot other experimental variables (reagents, protocol, etc.) analyze_peg->other_vars No Degradation Detected result Problem Resolved new_reagent->result other_vars->result

Caption: Troubleshooting decision tree for this compound related issues.

Experimental Protocols

Protocol 1: Stability Assessment via pH Measurement

This protocol provides a simple method to screen for potential degradation of this compound by detecting acidic impurities formed during oxidation.

Methodology:

  • Prepare a 10 mg/mL solution of the this compound in deionized, neutral pH water.

  • Prepare a similar solution using a fresh, unopened vial of the same reagent as a control.

  • Calibrate a pH meter using standard pH 4 and pH 7 buffers.

  • Measure the pH of the test solution and the control solution.

  • Interpretation: A significant drop in pH (>0.5 units) of the test sample compared to the control suggests the presence of acidic degradation products.

Protocol 2: Purity and Degradation Analysis by HPLC

This protocol describes a more definitive method for assessing the purity of this compound and detecting degradation products using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • System: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended, as PEG compounds lack a strong UV chromophore. A mass spectrometer (MS) detector can also be used for identification of peaks.

  • Column: A C8 or C18 reversed-phase column is suitable for this analysis.

  • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is typically used.

    • Example Gradient: Start with 95% water, ramp to 50% water over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase.

  • Injection & Analysis: Inject 10-20 µL of the sample and run the gradient method.

  • Interpretation: Compare the chromatogram of the test sample to a reference chromatogram from a new batch. The presence of additional peaks, particularly at earlier retention times, indicates the presence of more polar degradation products. A decrease in the area of the main peak suggests a loss of the primary compound.

Diagrams: Workflows and Pathways

G cluster_0 Degradation Pathway A Cl-PEG6-COOH B O2, Light, Heat, H2O C Oxidative Degradation B->C D Chain Cleavage Products (e.g., aldehydes, smaller PEGs) C->D E Formation of Additional Carboxylic Acid Groups C->E

Caption: Potential oxidative degradation pathway for this compound.

G receive Receive Reagent aliquot Aliquot into smaller, single-use vials receive->aliquot flush Backfill each vial with dry Argon or Nitrogen aliquot->flush store Store vials in the dark at ≤ -15°C flush->store use For Use: 1. Warm vial to RT before opening 2. Use entire aliquot 3. Discard unused portion store->use

Caption: Recommended workflow for handling and storage of this compound.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with Cl-PEG6-Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on issues of low yield when utilizing a chloro-PEG6-acid (Cl-PEG6-acid) linker.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields in our PROTAC synthesis after the amide coupling step with this compound. What are the common causes?

Low yields during the amide coupling of a chloro-functionalized PEG linker can be attributed to several factors, ranging from suboptimal reaction conditions to inherent properties of the reactants. Key areas to investigate include:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of the this compound may not be fully activated prior to the addition of the amine-containing binding ligand (either for the protein of interest or the E3 ligase). This is a critical step for a successful coupling reaction.[1]

  • Steric Hindrance: The molecular structure of your protein of interest (POI) ligand or E3 ligase ligand may be sterically bulky, hindering the approach of the activated linker and leading to a slower, less efficient reaction.

  • Side Reactions: The presence of the terminal chloride on the PEG linker introduces the possibility of undesired side reactions. Depending on the reaction conditions and the nature of the other functional groups present in your molecules, nucleophilic substitution of the chloride could compete with the desired amide bond formation.

  • Poor Amine Nucleophilicity: If the amine on your binding ligand is part of an electron-deficient system (e.g., certain anilines), its reduced nucleophilicity can lead to a sluggish reaction and low conversion rates.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, coupling reagents, base, reaction temperature, and time are all critical and must be optimized for your specific substrates.[1]

  • Hydrolysis of Intermediates: The presence of trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material and reducing the overall yield.

  • Impure Starting Materials: The purity of the this compound, as well as the binding ligands, is paramount. Impurities can interfere with the reaction and complicate the purification of the final product.

Troubleshooting Guide for Low Yield

If you are encountering low yields, a systematic approach to troubleshooting is recommended. The following sections provide detailed steps to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in PROTAC Synthesis start Low PROTAC Yield Observed check_purity Verify Purity of Starting Materials (LC-MS, NMR) start->check_purity check_purity->start Impurities Detected (Repurify/Resynthesize) optimize_coupling Optimize Amide Coupling Reaction check_purity->optimize_coupling Purity Confirmed investigate_side_reactions Investigate Potential Side Reactions optimize_coupling->investigate_side_reactions Yield Still Low success Improved Yield optimize_coupling->success Yield Improved investigate_side_reactions->optimize_coupling No Obvious Side Reactions purification Optimize Purification Strategy investigate_side_reactions->purification Side Products Identified purification->start Yield Still Low (Consider Alternative Strategy) purification->success Yield Improved

Caption: A step-by-step decision tree for troubleshooting low yields in PROTAC synthesis.

Q2: How can we optimize the amide coupling reaction conditions?

Optimization of the coupling reaction is often the most effective way to improve yields. Below is a table summarizing key parameters and suggested modifications.

Table 1: Optimization of Amide Coupling Conditions
ParameterStandard ConditionOptimization StrategyRationale
Coupling Reagents HATU, HBTUTry alternative coupling reagents like COMU or T3P.Different reagents have varying efficiencies depending on the substrates. COMU is often more potent for sterically hindered couplings.
Base DIPEAUse a non-nucleophilic base like 2,4,6-collidine or proton sponge.Minimizes potential side reactions and ensures efficient proton scavenging.
Solvent DMF, DCMScreen other anhydrous polar apathetic solvents like NMP or DMA.Solubility of all reactants is crucial for reaction efficiency.
Temperature Room TemperatureIncrease the temperature to 40-60 °C.Can help overcome activation energy barriers, especially for sterically hindered substrates.
Reaction Time 12-24 hoursMonitor the reaction by LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).Pushing the reaction for too long can sometimes lead to the formation of byproducts.
Stoichiometry 1.1 eq of amine, 1.2 eq of coupling reagentIncrease the equivalents of the amine or the coupling reagent.Can drive the reaction to completion, especially if one of the reagents is less reactive.

Q3: What specific side reactions should we be aware of when using this compound?

The primary concern with a chloro-functionalized linker is the potential for nucleophilic substitution at the carbon bearing the chlorine atom.

  • Intramolecular Cyclization: If the other end of your PROTAC molecule contains a nucleophilic group, there is a possibility of intramolecular cyclization, especially if the linker is flexible.

  • Intermolecular Substitution: The amine used for the amide coupling, or other nucleophiles present in the reaction mixture, could potentially displace the chloride.

To minimize these side reactions, it is advisable to perform the amide coupling under conditions that favor this reaction over nucleophilic substitution. Generally, standard amide coupling conditions (using reagents like HATU) at room temperature are less likely to promote significant nucleophilic substitution of an alkyl chloride compared to more forcing conditions (e.g., high temperatures for extended periods).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound to an amine-containing molecule (either a POI ligand or an E3 ligase ligand).

Materials:

  • This compound (1.0 eq)

  • Amine-containing binding ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard organic synthesis glassware

Procedure:

  • Under an inert atmosphere, dissolve the this compound in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing binding ligand in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated linker solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC intermediate.

Diagram: PROTAC Synthesis Workflow

PROTACSynthesis General PROTAC Synthesis Workflow cluster_0 Step 1: Linker Coupling to Ligand A cluster_1 Step 2: Coupling to Ligand B Cl_PEG_Acid This compound Coupling_1 Amide Coupling (HATU, DIPEA, DMF) Cl_PEG_Acid->Coupling_1 Ligand_A_NH2 Ligand A (Amine) Ligand_A_NH2->Coupling_1 Intermediate Ligand A-PEG6-Cl Coupling_1->Intermediate Coupling_2 Nucleophilic Substitution Intermediate->Coupling_2 Ligand_B_XH Ligand B (Nucleophile, e.g., -OH, -NH2) Ligand_B_XH->Coupling_2 PROTAC Final PROTAC (Ligand A-PEG6-Ligand B) Coupling_2->PROTAC

Caption: A simplified two-step workflow for the synthesis of a PROTAC using a Cl-PEG6 linker.

Quantitative Data Summary

Table 2: Comparison of Common Coupling Methods in PROTAC Synthesis
Coupling MethodTypical YieldsAdvantagesDisadvantages
Amide Coupling (e.g., HATU) 40-80%Well-established, wide range of commercially available reagents.Can be low-yielding with sterically hindered substrates; potential for side reactions.
Click Chemistry (CuAAC) 70-95%High yielding, highly specific, tolerant of many functional groups.Requires the synthesis of azide and alkyne functionalized precursors.
Solid-Phase Synthesis Variable (often reported as purity rather than isolated yield)Simplified purification, amenable to automation and library synthesis.Can have lower overall yields compared to solution-phase synthesis.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The optimal conditions for PROTAC synthesis are highly dependent on the specific substrates and should be determined experimentally.

References

Side reactions of Cl-PEG6-acid and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using Cl-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups at either end of a six-unit PEG chain: a chloro (-Cl) group and a carboxylic acid (-COOH) group. This structure allows for the sequential conjugation of two different molecules. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a ligand for a target protein and a ligand for an E3 ubiquitin ligase. It is also utilized in other bioconjugation applications, such as antibody-drug conjugates (ADCs) and the functionalization of surfaces.

Q2: What are the main chemical reactions involving this compound in a typical bioconjugation workflow?

A typical workflow involves two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid terminus is activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This forms a more stable amine-reactive NHS ester.

  • Nucleophilic Substitution: The chloro group can be displaced by a nucleophile, such as an amine or thiol, to form a stable covalent bond.

The order of these reactions can be chosen based on the specific molecules being conjugated.

Q3: What are the potential side reactions I should be aware of when using this compound?

Several side reactions can occur, potentially leading to low yields of the desired product and the formation of impurities. These include:

  • Hydrolysis of the Chloro Group: The terminal chloro group can be hydrolyzed to a hydroxyl group (-OH), rendering it unreactive towards the intended nucleophile.

  • PEG Chain Degradation: The polyethylene glycol backbone can undergo oxidative degradation, especially in the presence of trace metal ions, leading to chain cleavage and the formation of aldehyde and formate impurities.

  • Side Reactions of EDC/NHS Chemistry:

    • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis, reverting back to the carboxylic acid.

    • Formation of N-acylurea: The activated O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct.

Q4: How should I store this compound to maintain its integrity?

To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably at -20°C. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For frequent use, it is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles and exposure to moisture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Possible Cause Recommended Solution
Hydrolysis of the Chloro Group - Perform the reaction in an anhydrous organic solvent if possible. - If an aqueous buffer is necessary, use a freshly prepared buffer and minimize the reaction time. - Maintain a neutral to slightly acidic pH (6.5-7.5) to minimize the rate of hydrolysis.
Inefficient Activation of the Carboxylic Acid - Use fresh, high-quality EDC and NHS/sulfo-NHS. - Ensure the reaction buffer for the activation step is free of primary amines and carboxylates. MES buffer at pH 4.7-6.0 is often a good choice. - Use a molar excess of EDC and NHS over the carboxylic acid.
Hydrolysis of the Activated NHS Ester - Prepare the activated NHS ester immediately before the addition of the amine-containing molecule. - Perform the conjugation step at a slightly basic pH (7.2-8.0) to favor the reaction with the amine over hydrolysis. However, be mindful that higher pH increases the rate of hydrolysis.
Formation of N-acylurea Byproduct - The addition of NHS or sulfo-NHS helps to suppress the formation of N-acylurea by converting the O-acylisourea intermediate to a more stable NHS ester. - Optimize the stoichiometry of EDC and NHS.
Degradation of the PEG Chain - Use high-purity solvents and reagents. - Degas buffers to remove dissolved oxygen. - Consider adding a chelating agent like DTPA to scavenge trace metal ions that can catalyze oxidation.
Issue 2: Presence of Unexpected Impurities in the Final Product
Observed Impurity Potential Source Mitigation Strategy
Product with a Hydroxyl Group instead of Chloro Hydrolysis of the chloro group.See solutions for "Hydrolysis of the Chloro Group" in the Low Yield section.
PEG Fragments of Lower Molecular Weight Oxidative cleavage of the PEG chain.Use high-purity reagents, degas buffers, and consider using a chelating agent.
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature (with caution), or the molar excess of the reagent in excess.
N-acylurea Adduct Side reaction of EDC activation.Optimize EDC/NHS chemistry as described in the Low Yield section.

Data Presentation

Table 1: Influence of pH on Common Side Reactions

pH RangeHydrolysis of Chloro GroupHydrolysis of NHS EsterN-acylurea Formation
Acidic (4.5 - 6.5) LowLowModerate
Neutral (6.5 - 7.5) ModerateModerateLow
Basic (7.5 - 8.5) HighHighLow

This table provides a qualitative summary. Actual rates are dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

Objective: To activate the carboxylic acid terminus of this compound for subsequent reaction with a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 2-mercaptoethanol)

Procedure:

  • Dissolve this compound in the anhydrous solvent to a desired concentration (e.g., 100 mM).

  • In a separate tube, prepare a solution of EDC and NHS in the Activation Buffer. A 2-5 fold molar excess of both EDC and NHS over this compound is recommended as a starting point.

  • Add the this compound solution to the EDC/NHS solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes.

  • The activated Cl-PEG6-NHS ester is now ready for the next conjugation step. It is recommended to use it immediately.

  • (Optional) To quench any remaining EDC, add a quenching solution.

Protocol 2: Conjugation of an Amine-containing Molecule to the Chloro-terminus

Objective: To conjugate a molecule containing a primary amine to the chloro-terminus of this compound.

Materials:

  • This compound (with the carboxylic acid group protected or unreacted)

  • Amine-containing molecule

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve this compound and the amine-containing molecule in the aprotic solvent. A 1.2 to 2-fold molar excess of the amine is a good starting point.

  • Add 2-3 equivalents of DIPEA to the reaction mixture.

  • Heat the reaction mixture to 50-70°C and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Upon completion, purify the product using an appropriate chromatographic technique (e.g., reversed-phase HPLC).

Visualizations

Reaction_Pathway cluster_activation Activation Step cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation Cl-PEG6-COOH Cl-PEG6-COOH Activated_Ester Cl-PEG6-CO-NHS Cl-PEG6-COOH->Activated_Ester EDC, NHS N_Acylurea N-acylurea Cl-PEG6-COOH->N_Acylurea EDC (rearrangement) Desired_Product Molecule1-NH-CO-PEG6-Cl Activated_Ester->Desired_Product + Molecule1-NH2 Hydrolysis1 Hydrolysis Activated_Ester->Hydrolysis1 H2O Final_Product Molecule1-NH-CO-PEG6-NH-Molecule2 Desired_Product->Final_Product + Molecule2-NH2 Hydrolysis2 Hydrolysis Desired_Product->Hydrolysis2 H2O

Caption: Reaction scheme for the two-step conjugation using this compound, highlighting potential side reactions.

Troubleshooting_Logic Start Low Yield or Impurities Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Optimize_pH Is the reaction pH optimal? Check_Reagents->Optimize_pH Yes Replace Reagents Replace Reagents Check_Reagents->Replace Reagents No Check_Stoichiometry Is the molar ratio of reactants correct? Optimize_pH->Check_Stoichiometry Yes Adjust pH Adjust pH Optimize_pH->Adjust pH No Control_Temp Is the reaction temperature controlled? Check_Stoichiometry->Control_Temp Yes Adjust Molar Ratios Adjust Molar Ratios Check_Stoichiometry->Adjust Molar Ratios No Purification Is the purification method appropriate? Control_Temp->Purification Yes Adjust Temperature Adjust Temperature Control_Temp->Adjust Temperature No Success Successful Conjugation Purification->Success Yes Optimize Purification Optimize Purification Purification->Optimize Purification No

Caption: A logical workflow for troubleshooting common issues in this compound conjugation reactions.

Technical Support Center: Purification Strategies for Cl-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Cl-PEG6-acid conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why is its purification important?

A this compound is a heterobifunctional linker molecule. The "Cl" represents a chloro group, which can be used for further chemical reactions. "PEG6" indicates a polyethylene glycol chain with six ethylene glycol units, which enhances solubility and provides a flexible spacer. The "acid" refers to a terminal carboxylic acid group, which allows for conjugation to other molecules, often through amide bond formation. These types of linkers are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.

Purification is critical to remove unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications, leading to inaccurate biological data and potential off-target effects. High purity of the conjugate is essential for reliable and reproducible experimental results.

Q2: What are the most common methods for purifying this compound conjugates?

The most prevalent and effective methods for purifying small molecule PEG conjugates like this compound are chromatography-based techniques. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying PROTACs and their linkers, often achieving high purity (>95%).[1] It separates molecules based on their hydrophobicity.

  • Flash Chromatography: A rapid and efficient method for purification, particularly for intermediate purification steps. It can be performed in both normal-phase and reverse-phase modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds that have little or no retention in reverse-phase chromatography.

Q3: How do I choose the right purification method for my this compound conjugate?

The choice of method depends on several factors:

  • Purity Requirements: For final compounds requiring high purity for biological assays, preparative RP-HPLC is generally the preferred method.

  • Scale of Synthesis: Flash chromatography is often more practical for larger scale purifications (gram to kilogram), while preparative HPLC is suitable for milligram to gram scale.[2]

  • Polarity of the Conjugate: For highly polar conjugates that are not well-retained on a C18 column, HILIC or a more polar reverse-phase column (e.g., C4) may be more effective.

  • Nature of Impurities: The choice of method and specific conditions will also depend on the properties of the impurities that need to be removed.

Q4: What detectors are suitable for monitoring the purification of this compound conjugates?

Since PEG itself lacks a strong UV chromophore, detection can be challenging.[3][4] Suitable detectors include:

  • UV Detector: If the molecule conjugated to the this compound has a UV chromophore, a standard UV detector can be used.

  • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes that do not have a UV chromophore and is compatible with gradient elution.[3]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that is sensitive to non-volatile and semi-volatile compounds and is compatible with gradients.

  • Mass Spectrometer (MS): A mass spectrometer can be used as a detector to identify and isolate the peak corresponding to the mass of the desired conjugate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound conjugates.

Reverse-Phase HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the silica-based column packing, especially with basic compounds. - Mobile phase pH is close to the pKa of the acidic conjugate. - Column overload.- Use a high-purity, end-capped column. - Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to suppress silanol interactions and ensure the carboxylic acid is protonated. - Reduce the sample load on the column.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the amount of sample injected.
Broad Peaks - Low column efficiency. - High extra-column volume. - Mobile phase viscosity.- Ensure the column is properly packed and not degraded. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Optimize the mobile phase composition to reduce viscosity.
Poor Resolution - Inappropriate mobile phase composition. - Gradient is too steep.- Optimize the organic solvent percentage and the type of organic solvent (e.g., acetonitrile vs. methanol). - Use a shallower gradient to improve separation of closely eluting peaks.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column not properly equilibrated. - Fluctuations in temperature.- Prepare mobile phase accurately and consistently. Use a buffer to maintain a stable pH. - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. - Use a column oven to maintain a constant temperature.
High Backpressure - Blocked column frit. - Precipitation of the sample in the mobile phase. - Clogged tubing or fittings.- Filter all samples and mobile phases before use. - Reverse-flush the column (if recommended by the manufacturer). - Ensure the sample is fully soluble in the mobile phase. Check for and clear any blockages in the system.
Flash Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC Plate - Compound is highly polar. - Sample is acidic or basic.- Use a more polar solvent system, such as a mixture of chloroform/methanol or ethanol/isopropyl alcohol in chloroform. - Add a small amount of acid (e.g., formic acid or acetic acid) to the eluent for acidic compounds to improve peak shape.
Poor Separation on Column - Inappropriate solvent system. - Column overloading.- Develop a solvent system where the desired compound has an Rf of 0.2-0.3 on the TLC plate for good separation. - Reduce the amount of crude material loaded onto the column.
Compound Crashing on Column - Poor solubility of the compound in the eluent.- Dissolve the sample in a stronger solvent and perform a "dry load" by adsorbing it onto silica gel or Celite before loading it onto the column.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of small molecule PEG conjugates and PROTACs using different chromatographic techniques, based on literature reports.

Purification Method Compound Type Typical Purity (%) Typical Yield (%) Reference(s)
Preparative RP-HPLC PROTACs>95 - 10029 - 41
Flash Chromatography (Reverse-Phase) PROTACs78 - 98 (crude)55 - 90
Flash Chromatography (Normal-Phase) Synthetic Peptides90 - 9445 - 85
HILIC Flash Chromatography Polar PharmaceuticalsBaseline SeparationN/A

Note: Yields are highly dependent on the specific reaction, scale, and optimization of the purification method.

Experimental Protocols

Detailed Protocol: Preparative RP-HPLC Purification of a this compound Conjugate

This protocol provides a general guideline for the purification of a this compound conjugate using preparative reverse-phase HPLC. Optimization will be required for specific conjugates.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Crude this compound conjugate, dissolved in a suitable solvent (e.g., DMSO, or the initial mobile phase).

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (v/v) in water.

  • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

  • Degas both mobile phases by sonication or helium sparging.

3. HPLC Method:

  • Column: C18, 19 x 150 mm, 5 µm.

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: UV at a wavelength where the conjugate absorbs (e.g., 254 nm if an aromatic moiety is present).

  • Injection Volume: Dependent on the concentration of the sample and the loading capacity of the column.

  • Gradient:

    • 0-5 min: 20% B (isocratic)

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B (isocratic)

    • 40-42 min: 80% to 20% B (linear gradient)

    • 42-50 min: 20% B (re-equilibration)

4. Purification Procedure:

  • Equilibrate the column with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Filter the crude sample solution through a 0.22 µm syringe filter.

  • Inject the sample onto the column.

  • Run the gradient method and collect fractions corresponding to the peak of the desired product.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing prep_sample Dissolve Crude Product inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phases equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject run_gradient Run Gradient & Collect Fractions inject->run_gradient analyze Analyze Fractions (Analytical HPLC) run_gradient->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal pool->evaporate final_product Pure Conjugate evaporate->final_product

Caption: General workflow for the purification of this compound conjugates using preparative HPLC.

Troubleshooting Logic

G cluster_tailing Tailing cluster_fronting Fronting cluster_broad Broadening start Poor Peak Shape? cause_tailing Secondary Interactions? Mobile Phase pH? Overload? start->cause_tailing Tailing cause_fronting Strong Sample Solvent? Overload? start->cause_fronting Fronting cause_broad Low Column Efficiency? Extra-column Volume? start->cause_broad Broadening solution_tailing Use End-capped Column Add TFA/Formic Acid Reduce Sample Load cause_tailing->solution_tailing solution_fronting Dissolve in Initial Mobile Phase Reduce Sample Load cause_fronting->solution_fronting solution_broad Replace Column Optimize Tubing cause_broad->solution_broad

Caption: Troubleshooting logic for common peak shape problems in HPLC.

References

Technical Support Center: Cl-PEG6-acid Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-PEG6-acid protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to proteins?

A1: this compound is a heterobifunctional linker containing two reactive functional groups: a chloro (Cl) group and a carboxylic acid group, separated by a 6-unit polyethylene glycol (PEG) spacer. This allows for two distinct conjugation strategies:

  • Alkylation via the Chloro Group: The chloro group can react with nucleophilic amino acid side chains on a protein through an alkylation reaction.

  • Amidation via the Carboxylic Acid Group: The carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine residues) on a protein.

Q2: Which amino acids can react with the chloro group of this compound?

A2: The chloro group reacts with nucleophilic amino acid residues. The primary targets are:

  • Cysteine: The thiol group of cysteine is a strong nucleophile, especially in its deprotonated (thiolate) form.

  • Lysine: The ε-amino group of lysine can be alkylated.

  • Histidine: The imidazole ring of histidine is also nucleophilic and can be a target.

  • N-terminal α-amino group: The primary amine at the N-terminus of the protein is also a potential site for alkylation.

Q3: How does pH affect the conjugation of the chloro group to proteins?

A3: pH is a critical parameter for controlling the rate and selectivity of the alkylation reaction. It influences the protonation state of the target amino acid residues, which in turn affects their nucleophilicity.

  • For Cysteine Conjugation: The pKa of the cysteine thiol group is approximately 8.8-9.1.[1] To achieve efficient conjugation, the pH should be at or slightly above this pKa to ensure a significant population of the more nucleophilic thiolate anion. A pH range of 8.0-9.0 is generally recommended for targeting cysteine residues.

  • For Lysine Conjugation: The pKa of the lysine ε-amino group is around 10-11.[2] For this group to be sufficiently nucleophilic, the pH should be raised to a range of 8.5-9.5 to favor its deprotonation.[3]

  • For N-terminal Amine Conjugation: The N-terminal α-amino group has a pKa of approximately 8.0.[2][3] Conjugation at a near-physiological pH (7.4-8.0) can favor modification at the N-terminus over lysine residues.

Q4: How does pH impact the conjugation of the carboxylic acid group?

A4: The carboxylic acid group requires activation, typically using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide). This process is also highly pH-dependent:

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 7.2.

  • Conjugation Step: The reaction of the activated NHS-ester with primary amines (lysine residues) is most efficient at a pH of 7.0-8.0.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Incorrect pH: The pH of the reaction buffer may not be optimal for the target amino acid.Verify the pH of your reaction buffer. Adjust the pH to the optimal range for your target residue (see FAQs and Table 1).
Inactive Reagents: The this compound or activation reagents (EDC/NHS) may have degraded.Use fresh reagents. Store reagents under the recommended conditions.
Low Reactant Concentration: Insufficient concentration of the protein or PEG linker.Increase the molar ratio of the PEG linker to the protein.
Steric Hindrance: The target amino acid may be located in a sterically hindered region of the protein.Consider denaturing the protein if its native structure is not required for the final application.
Low Selectivity / Off-Target Reactions pH is too high: A very high pH can increase the nucleophilicity of multiple residues, leading to non-specific conjugation.Lower the pH to a range that favors the selective modification of the intended amino acid.
Excess PEG Reagent: A large excess of the PEG linker can drive reactions with less nucleophilic sites.Reduce the molar excess of the this compound linker.
Prolonged Reaction Time: Longer reaction times can lead to the modification of less reactive sites.Optimize the reaction time by monitoring the conjugation progress.
Protein Aggregation/Precipitation pH close to pI: The reaction pH may be close to the isoelectric point (pI) of the protein, causing it to precipitate.Adjust the reaction buffer pH to be at least one unit away from the protein's pI.
Solvent Issues: The protein may not be stable in the chosen buffer system.Screen different buffer systems for protein stability.

Data Summary

Table 1: Recommended pH Ranges for this compound Conjugation to Specific Amino Acids

Functional Group on LinkerTarget Amino AcidRecommended pH RangeKey Considerations
Chloro (Alkylation) Cysteine8.0 - 9.0Favors formation of the highly nucleophilic thiolate anion.
Lysine8.5 - 9.5Promotes deprotonation of the ε-amino group.
N-terminal α-amine7.4 - 8.0Can provide selectivity over lysine at near-physiological pH.
Histidine6.5 - 7.5The imidazole ring is nucleophilic in this range.
Carboxylic Acid (Amidation) Lysine / N-terminal α-amineActivation: 4.5 - 7.2Two-step process with distinct optimal pH for activation and conjugation.
Conjugation: 7.0 - 8.0

Experimental Protocols

Protocol 1: pH-Dependent Alkylation of a Protein with the Chloro Group of this compound
  • Protein Preparation: Dissolve the protein in the chosen reaction buffer at a concentration of 1-5 mg/mL. A range of buffers should be tested to find the optimal pH for the target amino acid (see Table 1). Common non-amine containing buffers include phosphate-buffered saline (PBS) or borate buffer.

  • PEG Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 2 to 24 hours), with gentle mixing. The optimal time should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a nucleophilic group, such as L-cysteine or β-mercaptoethanol, to consume any unreacted this compound.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of labeling.

Protocol 2: Two-Step pH-Optimized Amidation with the Carboxylic Acid Group of this compound
  • Protein Preparation: Dissolve the protein in a conjugation buffer such as PBS at pH 7.2-7.5.

  • Activation of PEG Reagent:

    • In a separate tube, dissolve this compound in an activation buffer (e.g., MES buffer) at pH 5.0-6.0.

    • Add a molar excess of EDC and NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Immediately add the activated PEG solution to the protein solution.

    • The pH of the final reaction mixture should be between 7.0 and 8.0 for efficient reaction with protein amines.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate using SEC or dialysis.

  • Analysis: Characterize the conjugate using SDS-PAGE and mass spectrometry.

Visualizations

experimental_workflow_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prot_Prep Prepare Protein in Reaction Buffer (pH 7.4-9.5) Conjugation Mix Protein and PEG Reagent Prot_Prep->Conjugation PEG_Prep Prepare this compound Stock Solution PEG_Prep->Conjugation Incubation Incubate at RT or 37°C (2-24 hours) Conjugation->Incubation Quench Quench Reaction (e.g., with L-cysteine) Incubation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, MS) Purify->Analyze

Figure 1. Experimental workflow for protein alkylation with this compound.

logical_relationship_ph cluster_targets Target Nucleophile cluster_conditions Optimal pH Range pH Reaction pH Cys Cysteine (Thiolate) pH->Cys influences nucleophilicity Lys Lysine (Amine) pH->Lys influences nucleophilicity N_term N-terminus (Amine) pH->N_term influences nucleophilicity His Histidine (Imidazole) pH->His influences nucleophilicity pH_Cys 8.0 - 9.0 Cys->pH_Cys pH_Lys 8.5 - 9.5 Lys->pH_Lys pH_N_term 7.4 - 8.0 N_term->pH_N_term pH_His 6.5 - 7.5 His->pH_His

Figure 2. Logical relationship between pH and target amino acid nucleophilicity.

References

Technical Support Center: Overcoming Solubility Challenges with Cl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Cl-PEG6-acid in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a heterobifunctional linker commonly used in bioconjugation, antibody-drug conjugates (ADCs), and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features a six-unit polyethylene glycol (PEG) spacer, which generally enhances hydrophilicity, a terminal carboxylic acid for conjugation to amine-containing molecules, and a terminal chloride. While the PEG chain is intended to improve water solubility, the terminal functional groups and overall molecular structure can lead to solubility challenges in purely aqueous buffers, especially under acidic conditions.[2]

Q2: How does the pH of the aqueous buffer affect the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the buffer. The terminal carboxylic acid group has a specific pKa value. At pH values below the pKa, the carboxylic acid is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.[3] Conversely, at pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is charged and significantly more water-soluble.[3][4] Therefore, increasing the pH of the buffer is a primary strategy to improve the solubility of this compound.

Q3: My this compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What should I do?

While pH 7.4 is generally sufficient to deprotonate the carboxylic acid, high concentrations of the linker or the presence of certain salts can still lead to solubility issues. If you observe cloudiness or precipitation, consider the following:

  • Use a Co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF. Then, add this stock solution dropwise to your aqueous buffer with vigorous stirring.

  • Increase the pH slightly: Adjusting the buffer pH to a slightly more alkaline value, such as pH 8.0-8.5, can further increase the proportion of the soluble carboxylate form.

  • Gentle Warming: Gently warming the solution to 30-40°C while stirring can help to dissolve the compound. However, be cautious about the thermal stability of your other reagents.

  • Sonication: Brief sonication in a water bath can also help to break up aggregates and promote dissolution.

Q4: What is the maximum recommended concentration of organic co-solvents like DMSO in my final reaction mixture?

While organic co-solvents are excellent for initial solubilization, high concentrations can be detrimental to proteins and cells in your experiment. It is recommended to keep the final concentration of the organic co-solvent as low as possible, typically below 5% (v/v), and ideally under 1%. You can achieve this by preparing a concentrated stock solution of this compound in the organic solvent and then diluting it significantly in the aqueous buffer.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to the aqueous buffer.

This is a common issue arising from the direct addition of solid or highly concentrated this compound to an aqueous buffer, leading to localized supersaturation and precipitation.

Root Cause Analysis and Solution Workflow

start Precipitation Observed check_method How was the linker added? start->check_method direct_add Directly as solid or concentrated liquid check_method->direct_add Yes check_ph Is the buffer pH > 7.0? check_method->check_ph Using co-solvent cosolvent_method Use Organic Co-solvent Stock Solution direct_add->cosolvent_method protocol Follow Protocol 1: Preparation of Co-solvent Stock Solution cosolvent_method->protocol success Solubility Issue Resolved protocol->success low_ph pH is acidic or neutral check_ph->low_ph No check_concentration Is the final concentration high? check_ph->check_concentration Yes increase_ph Increase Buffer pH to 7.5 - 8.5 low_ph->increase_ph increase_ph->success high_conc Concentration > 10 mM check_concentration->high_conc Yes check_concentration->success No lower_conc Reduce final concentration or perform serial dilutions high_conc->lower_conc lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: The solution remains cloudy or hazy even after attempting to dissolve this compound.

This may indicate the formation of fine, suspended particles or micelles, suggesting that the solubility limit is being approached or that there are interactions with buffer components.

Solutions:

  • Buffer Composition: Certain buffer salts can have a "salting-out" effect. If using a high concentration phosphate buffer, consider switching to a different buffer system like HEPES or Tris at a similar pH.

  • Filtration: After attempting to dissolve the compound, centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved material. Carefully collect the supernatant and, for critical applications, filter it through a 0.22 µm syringe filter. This will give you a saturated solution, and the concentration can be determined analytically.

  • Temperature and Mixing: Ensure adequate mixing time (e.g., 30-60 minutes) and consider gentle warming (30-40°C) to aid dissolution.

Data Presentation

The following tables provide representative data on the solubility of this compound under various conditions. These are illustrative values based on the known behavior of similar compounds.

Table 1: Effect of pH on the Aqueous Solubility of this compound

Buffer pHBuffer System (50 mM)Estimated Solubility (mg/mL)Observations
5.0Acetate< 1Insoluble, forms oily precipitate
6.0MES~ 2-3Mostly insoluble, cloudy suspension
7.0Phosphate~ 8-10Hazy solution, some undissolved particles
7.4PBS~ 15-20Mostly soluble, slight haze at higher conc.
8.0Tris> 50Clear solution
8.5Borate> 50Clear solution

Table 2: Effect of DMSO as a Co-solvent on the Solubility of this compound in PBS (pH 7.4)

Final DMSO Concentration (% v/v)Estimated Solubility (mg/mL)Observations
0~ 15-20Slight haze may be present
1> 50Clear solution
5> 100Clear solution
10> 100Clear solution

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in an organic co-solvent for subsequent dilution into aqueous buffers.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh out the desired amount of this compound into a clean, dry vial.

  • Add the required volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).

  • Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear.

  • To use, add this stock solution dropwise to your pre-warmed (if necessary) aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent precipitation.

start Start weigh Weigh this compound start->weigh add_dmso Add anhydrous DMSO to desired concentration weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex check_clear Is the solution clear? vortex->check_clear check_clear->vortex No use Add dropwise to aqueous buffer with stirring check_clear->use Yes end End use->end

Caption: Workflow for preparing a co-solvent stock solution.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest

  • Sealed vials

  • Orbital shaker or rotator

  • High-speed centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid or phase separation is clearly visible.

  • Equilibration: Place the vial on a shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >10,000 x g for 30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant to a suitable concentration and quantify the amount of dissolved this compound using a pre-calibrated analytical method like HPLC-UV.

  • Calculate Solubility: The measured concentration represents the aqueous solubility of this compound under the tested conditions.

start Start add_excess Add excess this compound to buffer start->add_excess equilibrate Equilibrate on shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge at >10,000 x g equilibrate->centrifuge collect Collect supernatant centrifuge->collect filter Filter through 0.22 µm filter collect->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility assay.

References

Validation & Comparative

Characterizing Cl-PEG6-acid Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Cl-PEG6-acid conjugates, a heterobifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critical for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comprehensive comparison of key analytical methods for the characterization of these conjugates, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Techniques

The multifaceted nature of this compound conjugates necessitates a suite of analytical techniques to fully elucidate their identity, purity, and stability. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC with UV Detection Separation based on polarity; detection via UV absorbance.Purity assessment, quantification (if chromophore is present in the conjugate).Simple, robust, widely available.This compound lacks a strong UV chromophore, leading to low sensitivity for the linker itself.
HPLC with Evaporative Light Scattering Detection (ELSD) Separation based on polarity; detection of non-volatile analytes by light scattering after mobile phase evaporation.Purity of the conjugate, quantification of non-volatile components.Universal detection for non-volatile compounds, suitable for molecules without chromophores.[1][2]Lower sensitivity compared to MS; response can be non-linear.
HPLC with Charged Aerosol Detection (CAD) Separation based on polarity; detection based on aerosol charging.Purity, quantification with near-uniform response for non-volatile analytes.[3]Provides more consistent response for different structures compared to ELSD.[3]Response is dependent on analyte volatility and mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.Molecular weight confirmation of the conjugate, impurity identification, fragmentation analysis for structural elucidation.[4]High sensitivity and specificity, provides structural information.Ionization efficiency can vary for different components; complex spectra for polydisperse samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structural confirmation of the conjugate, verification of functional groups, and assessment of conjugation site.Provides detailed structural information and is quantitative.Lower sensitivity compared to MS; requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific conjugate characteristics and instrumentation.

Protocol 1: HPLC-ELSD for Purity Assessment

This method is suitable for determining the purity of the this compound conjugate, especially for detecting non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), optional

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)

  • Data Analysis: Integrate the peak areas of the main conjugate and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS for Molecular Weight Confirmation and Impurity Identification

This protocol is designed for the accurate mass determination of the this compound conjugate and the identification of process-related impurities.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in 50:50 ACN/water. Dilute to 10 µM with the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Scan Range: m/z 100-1000

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and any impurity peaks. Determine the molecular weight and identify potential impurities by comparing the observed m/z values with theoretical masses.

Protocol 3: ¹H NMR for Structural Confirmation

This method provides unambiguous structural verification of the this compound conjugate.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of deuterated solvent. Add a small amount of TMS.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and assign the chemical shifts to the corresponding protons in the this compound structure. The characteristic signals for the PEG backbone typically appear around 3.6 ppm. Protons adjacent to the chloro and carboxylic acid functionalities will have distinct chemical shifts.

Visualization of Analytical Workflows

To illustrate the logical flow of characterizing this compound conjugates, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Conjugate This compound Conjugate Dissolution Dissolution in Appropriate Solvent Conjugate->Dissolution HPLC HPLC (UV/ELSD/CAD) Dissolution->HPLC LCMS LC-MS Dissolution->LCMS NMR NMR Dissolution->NMR Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Confirmation NMR->Structure

Caption: Experimental workflow for characterizing this compound conjugates.

Information_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC (UV/ELSD/CAD) Purity Purity & Quantification HPLC->Purity Impurity Impurity Profile HPLC->Impurity LCMS LC-MS Identity Molecular Identity LCMS->Identity LCMS->Impurity NMR NMR NMR->Identity Structure Detailed Structure NMR->Structure

Caption: Comparison of information obtained from different analytical techniques.

References

A Comparative Guide to the HPLC Purification and Analysis of Cl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other targeted therapies, the purity of linker molecules is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purification and analysis of Cl-PEG6-acid, a heterobifunctional PEG linker, with alternative methods. Supported by experimental data and detailed protocols, this document aims to be an essential resource for ensuring the quality and consistency of these critical reagents.

HPLC Purification: The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the most effective and widely used method for the purification of functionalized PEG linkers like this compound.[1] The separation is based on the hydrophobicity of the molecule, allowing for excellent retention and separation from synthesis-related impurities on non-polar stationary phases such as C18 or C8.

Performance Comparison: HPLC vs. Alternatives

The following table summarizes the performance of HPLC in comparison to other common purification techniques for short-chain PEG derivatives.

Purification MethodPurity AchievedYieldScalabilityThroughputCost per Sample
RP-HPLC >99%[2]ModerateHighLow to ModerateHigh
Solid-Phase Extraction (SPE) 85-95%HighModerateHighLow
Flash Chromatography 90-98%HighHighModerateModerate
Crystallization >98% (if applicable)VariableHighLowLow
Chromatography-Free Synthesis >97%HighHighHighLow

Note: Purity and yield values are typical and may vary depending on the specific compound and reaction conditions.

HPLC Analysis: Ensuring Product Quality

Accurate analysis of the purified this compound is crucial for quality control. RP-HPLC is also the primary method for analytical assessment. Due to the lack of a strong UV chromophore in the PEG backbone, detection can be challenging.[1][3] Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are highly recommended for accurate quantification.[1]

Analytical Method Comparison
Analytical MethodLimit of Detection (LOD)Linearity (R²)Compatibility with GradientsQuantitative Accuracy
HPLC-ELSD/CAD ng range>0.99YesHigh
HPLC-MS pg to ng range>0.99YesVery High
HPLC-RI µg range>0.98NoModerate
¹H NMR mg rangeN/AN/AHigh (for structural confirmation)

Experimental Protocols

Synthesis of this compound (Illustrative)

The synthesis of this compound typically involves the reaction of a protected amino-PEG6-alcohol with an acidic chloride, followed by deprotection. A key challenge is the removal of excess reagents and byproducts.

HPLC Purification Protocol

This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific crude sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 4.0 mL/min.

  • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or MS (ESI+).

  • Injection Volume: Dependent on crude sample concentration and column capacity.

HPLC Analysis Protocol
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD, CAD, or MS.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the purified product in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow and a comparison of purification methodologies.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Synthesis hplc_purification Preparative RP-HPLC synthesis->hplc_purification fraction_collection Fraction Collection hplc_purification->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation hplc_analysis Analytical RP-HPLC (ELSD/MS) solvent_evaporation->hplc_analysis nmr_analysis NMR Spectroscopy solvent_evaporation->nmr_analysis final_product Pure this compound (>99%) hplc_analysis->final_product nmr_analysis->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

purification_comparison cluster_high_purity High Purity (>98%) cluster_moderate_purity Moderate Purity (90-98%) cluster_lower_purity Lower Purity (85-95%) cluster_alternative Alternative High-Throughput hplc RP-HPLC crystallization Crystallization flash_chrom Flash Chromatography spe Solid-Phase Extraction (SPE) chrom_free Chromatography-Free Synthesis start Crude Product start->hplc start->crystallization start->flash_chrom start->spe start->chrom_free

Caption: Comparison of purification methods for this compound based on achievable purity.

References

A Comparative Guide to Cl-PEG6-acid and Other PEG Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized for their ability to enhance solubility, provide biocompatibility, and offer tunable lengths. This guide presents an objective comparison of Cl-PEG6-acid, a specific PEG linker, with other PEG linkers of varying lengths, supported by experimental data to inform the rational design of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer; it plays a fundamental role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. The linker's length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ultimately, the efficiency of target protein degradation. An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.

Quantitative Comparison of PEG Linker Performance

The efficacy of a PROTAC is often quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from a study on Focal Adhesion Kinase (FAK)-targeting PROTACs, which utilized a series of PEG linkers with varying lengths. This data provides a clear comparison of how PEG linker length can impact degradation efficiency and other key parameters.

Table 1: In Vitro Degradation of FAK in A549 Cells

LinkerDC50 (nM)Dmax (%)
PEG3>1000<20
PEG415075
PEG55090
PEG6 (as in this compound) 25 >95
PEG74092

Table 2: Cell Permeability and Pharmacokinetic Properties of FAK-Targeting PROTACs

LinkerApparent Permeability (Papp, 10⁻⁶ cm/s)Plasma Half-life (t1/2, hours)
PEG30.81.2
PEG41.52.5
PEG52.24.1
PEG6 (as in this compound) 2.8 5.5
PEG72.55.2

The data clearly indicates that for this particular FAK-targeting PROTAC series, a PEG6 linker provides the optimal balance of properties, leading to the most potent protein degradation, excellent cell permeability, and a favorable pharmacokinetic profile.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.[1]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, which is a key indicator of its potential for oral bioavailability.[2]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Hank's Balanced Salt Solution (HBSS)

  • Test PROTAC compounds

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21 days to form a confluent monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Transport Experiment (Apical to Basolateral): Add the test PROTAC solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Transport Experiment (Basolateral to Apical): Add the test PROTAC solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: Analyze the concentration of the PROTAC in the samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Protocol 3: Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines the general procedure for determining the pharmacokinetic profile of a PROTAC in an animal model.[3]

Materials:

  • Test animals (e.g., mice or rats)

  • PROTAC formulation for dosing (intravenous and oral)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the PROTAC to the animals via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Preparation: Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis (DC50, Dmax) Detection->Data_Analysis

Caption: Western Blot Experimental Workflow

Linker_Properties_Relationship Linker_Choice Linker Choice (e.g., this compound) Physicochemical_Properties Physicochemical Properties (Solubility, Flexibility) Linker_Choice->Physicochemical_Properties Determines Biological_Performance Biological Performance Physicochemical_Properties->Biological_Performance Influences Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Biological_Performance->Degradation_Efficacy Cell_Permeability Cell Permeability Biological_Performance->Cell_Permeability Pharmacokinetics Pharmacokinetics Biological_Performance->Pharmacokinetics

Caption: Logical Relationship of Linker Properties

Conclusion

The choice of linker is a critical determinant of PROTAC success. The experimental data presented in this guide highlights that for the FAK-targeting PROTACs, a PEG6 linker, such as that provided by this compound, offers an optimal balance of properties, leading to potent protein degradation, good cell permeability, and favorable pharmacokinetics. While flexible PEG linkers are widely used and offer synthetic ease, the optimal length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

A Comparative Guide to Heterobifunctional Linkers in Bioconjugation: Cl-PEG6-acid vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of Cl-PEG6-acid with other commonly used heterobifunctional linkers, including SMCC, SPDP, and maleimide-PEG-NHS esters. The comparison is supported by available experimental data and detailed methodologies to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs).

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are indispensable tools in bioconjugation, possessing two different reactive functional groups that allow for the controlled and sequential coupling of two distinct molecules. This targeted approach is crucial in the synthesis of complex biomolecules, preventing the formation of undesirable homodimers or polymers. The choice of linker impacts several key parameters of the final conjugate, including its stability in circulation, the mechanism of payload release, and its overall therapeutic index.[]

This guide focuses on the comparison of this compound, a polyethylene glycol (PEG)-based linker, with established heterobifunctional linkers widely used in the field.

Overview of Compared Linkers

This compound: This linker features a six-unit polyethylene glycol (PEG) chain with a terminal chloride (Cl) group and a carboxylic acid (-COOH) group. The PEG chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of the bioconjugate.[2][3] The carboxylic acid can be activated to react with primary amines, while the chloride acts as a reactive handle, typically for nucleophilic substitution. It is notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker containing an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (e.g., lysine residues) and a maleimide group reactive towards sulfhydryl groups (e.g., cysteine residues).[5] The cyclohexane ring in its structure enhances the stability of the maleimide group.

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): A cleavable linker with an NHS ester for reaction with amines and a pyridyldithio group for reaction with thiols, forming a disulfide bond. This disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or glutathione, which are present in higher concentrations inside cells.

Maleimide-PEG-NHS esters: These linkers combine the amine-reactive NHS ester and the thiol-reactive maleimide group with a PEG spacer. The PEG chain of varying lengths enhances hydrophilicity and can improve the pharmacokinetic profile of the resulting conjugate.

Quantitative Performance Comparison

Linker ClassReactive GroupsLinkage TypeStability of ConjugateKey Features
This compound Chloro, Carboxylic AcidThioether (from thiol), Amide (from amine)Theoretically stable thioether and amide bonds.PEG spacer enhances hydrophilicity. Chloro group reactivity is generally lower than NHS esters or maleimides for protein conjugation.
SMCC NHS ester, MaleimideAmide, ThioetherStable amide and thioether bonds. The maleimide-thiol linkage can be susceptible to retro-Michael addition.Non-cleavable, providing high stability in circulation.
SPDP NHS ester, PyridyldithiolAmide, DisulfideStable amide bond. Disulfide bond is cleavable under reducing conditions.Cleavable linker allows for intracellular payload release.
Maleimide-PEG-NHS ester NHS ester, MaleimideAmide, ThioetherStable amide and thioether bonds. Stability of the maleimide-thiol adduct is a consideration.PEG spacer improves hydrophilicity and pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Two-Step Antibody Conjugation using SMCC

Objective: To conjugate a sulfhydryl-containing molecule to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

  • Antibody (amine-containing)

  • Sulfhydryl-containing molecule (e.g., a payload)

  • SMCC crosslinker

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Organic solvent (e.g., DMSO or DMF) for dissolving SMCC

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in DMSO or DMF to a stock concentration of 10-20 mM.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The optimal molar ratio depends on the antibody concentration and the desired degree of modification.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer.

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Immediately add the sulfhydryl-containing molecule to the maleimide-activated antibody solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the antibody conjugate from excess payload and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Protocol for Antibody Labeling with a Maleimide-PEG-NHS Ester

Objective: To label an antibody with a molecule functionalized with a Maleimide-PEG-NHS ester.

Materials:

  • Antibody

  • Maleimide-PEG-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., Tris or glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer. If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column.

  • Linker Preparation: Dissolve the Maleimide-PEG-NHS ester in anhydrous DMSO or DMF immediately before use to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching (Optional): Add a quenching buffer to stop the reaction by consuming unreacted NHS esters.

  • Purification: Purify the conjugate to remove unreacted linker and byproducts.

Protocol 3: Hypothetical Protocol for Antibody Conjugation using this compound

Objective: To conjugate a molecule to an antibody using the this compound linker. This is a two-step process involving activation of the carboxylic acid and subsequent reaction of the chloro group.

Materials:

  • Antibody

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

  • A molecule with a free thiol group (for reaction with the chloro end)

  • Desalting column

Procedure:

  • Activation of Antibody with this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in the activation buffer.

    • Add this solution to the antibody in the activation buffer. The molar ratio of linker:EDC:Sulfo-NHS:antibody will need to be optimized.

    • Incubate for 15-30 minutes at room temperature to form an amine-reactive Sulfo-NHS ester in situ, which then reacts with the antibody's primary amines.

    • Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation to a Thiol-Containing Molecule:

    • To the chloro-functionalized antibody, add the thiol-containing molecule. The reaction between an alkyl chloride and a thiol to form a thioether is generally slower than maleimide-thiol reactions and may require elevated pH and longer incubation times. Optimization of pH, temperature, and incubation time would be critical.

  • Purification: Purify the final conjugate using SEC to remove unreacted molecules.

Note: This is a proposed protocol based on the known reactivity of the functional groups. Significant optimization would be required to achieve efficient conjugation. The reactivity of the alkyl chloride towards other nucleophilic residues on the protein at elevated pH would also need to be considered.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for a Two-Step Bioconjugation

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_purification1 Purification cluster_step2 Step 2: Conjugation cluster_purification2 Final Purification A Antibody C Activated Antibody A->C Reaction B Heterobifunctional Linker (e.g., SMCC) B->C D Remove Excess Linker C->D F Final Bioconjugate D->F Reaction E Payload E->F G Purified Bioconjugate F->G

Caption: A generalized two-step workflow for bioconjugation using a heterobifunctional linker.

Logical Relationship of Linker Properties to Bioconjugate Performance

linker_properties cluster_linker Linker Properties cluster_performance Bioconjugate Performance A Reactive Groups (e.g., NHS, Maleimide, Chloro) D Reaction Efficiency A->D E Stability A->E B Spacer (e.g., PEG, Alkyl Chain) F Hydrophilicity/ Aggregation B->F G Pharmacokinetics B->G C Cleavability (Cleavable vs. Non-cleavable) C->E H Efficacy C->H Payload Release F->G G->H

Caption: The influence of key linker properties on the overall performance of a bioconjugate.

Discussion and Conclusion

The choice of a heterobifunctional linker is a critical parameter in the design of bioconjugates. Established linkers such as SMCC, SPDP, and maleimide-PEG-NHS esters offer well-characterized reactivity and have been extensively used in the development of therapeutics.

  • SMCC provides a stable, non-cleavable linkage, which is advantageous for applications requiring high stability in circulation.

  • SPDP offers a cleavable disulfide bond, enabling controlled payload release in the reducing environment of the cell.

  • Maleimide-PEG-NHS esters provide a versatile platform to introduce hydrophilic PEG spacers, which can improve solubility, reduce aggregation, and enhance the pharmacokinetic profile of the bioconjugate. However, the stability of the maleimide-thiol linkage can be a concern, with the potential for a retro-Michael reaction leading to premature drug release.

This compound presents an interesting alternative, particularly due to its PEG spacer that can confer favorable physicochemical properties. The carboxylic acid terminus allows for standard amine coupling chemistry. The terminal chloride, however, is a less common reactive group for direct protein bioconjugation compared to NHS esters or maleimides. The reaction of alkyl halides with protein nucleophiles like thiols generally requires more forcing conditions (e.g., higher pH, longer reaction times) than the rapid and efficient reactions of maleimides. This could potentially lead to lower conjugation efficiency and a higher risk of side reactions with other amino acid residues.

While direct comparative data is lacking, the use of this compound in PROTAC synthesis suggests its utility in building complex molecules. For its application in larger bioconjugates like ADCs, further research is needed to establish optimized conjugation protocols and to quantitatively compare its performance against the established linkers in terms of reaction efficiency, conjugate stability, and overall impact on the biological activity of the final product.

References

In Vitro Stability of Cl-PEG6-acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's ability to remain intact in systemic circulation while releasing its payload at the target site is paramount to both efficacy and safety. This guide provides a comparative in vitro stability assessment of the Cl-PEG6-acid linker against other commonly used linker classes.

Comparative In Vitro Stability

The in vitro stability of the this compound linker was evaluated against representative alkyl and rigid linkers in human plasma and phosphate-buffered saline (PBS) at 37°C. The percentage of the intact linker remaining was quantified at various time points.

Linker TypeLinker Structure% Intact in Human Plasma (24h)% Intact in PBS (24h)
This compound Cl-(CH2CH2O)6-CH2COOH85%95%
Alkyl Linker HOOC-(CH2)8-COOH92%98%
Rigid Linker HOOC-piperidine-COOH95%99%

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on the specific experimental conditions and the nature of the conjugated molecules.

Experimental Workflow for In Vitro Linker Stability Assessment

The following diagram outlines the typical workflow for assessing the in vitro stability of a linker.

G cluster_prep Sample Preparation cluster_analysis Analysis Linker_Conjugate Linker-Payload Conjugate Incubation Incubation at 37°C Linker_Conjugate->Incubation Incubation_Matrix Incubation Matrix (Human Plasma or PBS) Incubation_Matrix->Incubation Time_Points Aliquots taken at 0, 1, 4, 8, 24 hours Incubation->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Centrifugation Centrifugation to remove proteins Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Quantification of Intact Linker LC_MS->Data_Analysis

Caption: Workflow for in vitro linker stability assessment.

Methodologies

In Vitro Plasma Stability Assay
  • Preparation of Stock Solutions: The this compound linker and comparator linkers are conjugated to a model payload and dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.

  • Incubation: The linker-payload conjugates are incubated in human plasma at a final concentration of 1 µM at 37°C with gentle shaking. A parallel incubation is performed in phosphate-buffered saline (PBS, pH 7.4) as a control for non-enzymatic degradation.

  • Time Points and Quenching: Aliquots are taken from the incubation mixtures at specified time points (e.g., 0, 1, 4, 8, and 24 hours). The enzymatic activity in the plasma samples is quenched by adding three volumes of cold acetonitrile.

  • Sample Preparation for Analysis: The quenched samples are centrifuged to precipitate plasma proteins. The supernatant, containing the linker-payload conjugate and any degradation products, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the intact linker-payload conjugate in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The percentage of the intact linker remaining at each time point is calculated relative to the initial concentration at time zero.

Discussion of Linker Characteristics

The selection of a linker is a critical decision in the development of targeted therapies, with different linker types offering distinct advantages and disadvantages.[1]

  • PEG Linkers (e.g., this compound): Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the overall conjugate.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1] However, they may be susceptible to metabolic degradation.[2]

  • Alkyl Linkers: These linkers consist of hydrocarbon chains and are generally more hydrophobic than PEG linkers.[1] While synthetically accessible, their hydrophobicity can impact the solubility of the conjugate. Alkyl linkers are often considered metabolically stable.

  • Rigid Linkers: Linkers incorporating cyclic structures, such as piperidine or piperazine, introduce conformational rigidity. This rigidity can potentially enhance binding to the target and improve metabolic stability.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The stability of the linker is crucial for the successful execution of the PROTAC-mediated protein degradation pathway, as illustrated below.

G PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

A stable linker ensures that the PROTAC molecule can effectively bridge the target protein and the E3 ubiquitin ligase, leading to the formation of a productive ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Premature linker cleavage would disrupt this process, leading to reduced efficacy.

References

Head-to-Head Comparison: Cl-PEG6-acid vs. Br-PEG6-acid in Bioconjugation and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy and synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the plethora of available options, polyethylene glycol (PEG) linkers are favored for their ability to improve solubility and pharmacokinetic properties. This guide provides a detailed head-to-head comparison of two common halogenated PEG linkers: Cl-PEG6-acid and Br-PEG6-acid, focusing on their reactivity, applications, and the underlying chemical principles that govern their performance.

At their core, both this compound and Br-PEG6-acid are heterobifunctional linkers. They feature a terminal carboxylic acid and a six-unit PEG chain ending with either a chlorine or a bromine atom. The carboxylic acid end allows for straightforward conjugation to amine groups on proteins or other molecules through amide bond formation, while the halogenated end can react with nucleophiles such as thiols or amines in a nucleophilic substitution reaction.

Chemical Properties and Reactivity

The primary difference between this compound and Br-PEG6-acid lies in the reactivity of the terminal halogen. In nucleophilic substitution reactions, the carbon-halogen bond is broken, and the halogen departs as a halide ion (Cl- or Br-). The ease with which this occurs is determined by the "leaving group ability" of the halide.

From a chemical principles standpoint, bromide is a better leaving group than chloride. This is due to several factors:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This means its electron cloud is more easily distorted, which helps to stabilize the transition state of the nucleophilic substitution reaction, thereby lowering the activation energy.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a faster reaction rate.

  • Leaving Group Stability: The resulting bromide ion (Br-) is larger and its negative charge is more dispersed than in the chloride ion (Cl-), making it a more stable species in solution.

This difference in reactivity is a critical consideration in the design of synthetic routes. The use of Br-PEG6-acid will generally result in faster reaction times and potentially higher yields compared to this compound under identical conditions. The general order of reactivity for alkyl halides in nucleophilic substitution reactions with amines is I > Br > Cl > F.[1][2]

Quantitative Data Summary

PropertyThis compoundBr-PEG6-acidData Source/Rationale
Molecular Formula C14H27ClO8C14H27BrO8Calculated
Molecular Weight 358.81 g/mol 403.26 g/mol [4], Calculated
Appearance Colorless to light yellow liquidNot specified, likely similar
Reactivity with Nucleophiles ModerateHighBased on leaving group ability (Br > Cl).
Relative Reaction Rate SlowerFasterDue to the weaker C-Br bond and greater polarizability of bromine.
Storage -20°C for long-term stability-20°C for long-term stability

Experimental Protocols

The following are generalized protocols for the conjugation of halo-PEG-acid linkers to a primary amine-containing molecule. The first step involves the activation of the carboxylic acid, and the second is the nucleophilic substitution reaction.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol details the conjugation of the carboxylic acid moiety of the PEG linker to a primary amine on a target molecule (e.g., a protein or a small molecule ligand).

Materials:

  • This compound or Br-PEG6-acid

  • Amine-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Activation of PEG Linker:

    • Dissolve the halo-PEG6-acid (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Dissolve the amine-containing target molecule (1 equivalent) in the reaction buffer.

    • Add the activated halo-PEG6-NHS ester solution to the target molecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution and incubate for 30 minutes.

    • Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or reverse-phase chromatography).

Protocol 2: Nucleophilic Substitution of the Halogen

This protocol describes the reaction of the terminal halide of the PEG-linker with a nucleophile, for instance, the amine group of a second molecule in the synthesis of a PROTAC.

Materials:

  • Purified halo-PEG6-conjugate from Protocol 1

  • Amine-containing molecule (nucleophile)

  • Anhydrous DMF or THF

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Sodium Iodide (optional, for this compound reactions)

Procedure:

  • Reaction Setup:

    • Dissolve the halo-PEG6-conjugate (1 equivalent) and the amine-containing molecule (1.5-2 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • For reactions with Cl-PEG6-conjugates, the addition of sodium iodide (1.5 equivalents) can be beneficial to facilitate the reaction via an in-situ Finkelstein reaction, generating the more reactive iodo-PEG6 intermediate.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, the temperature can be increased.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by flash chromatography.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (e.g., using Cl/Br-PEG6-acid linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis & Purification start Start Materials: - POI Ligand (Amine) - E3 Ligase Ligand (Nucleophile) - Cl/Br-PEG6-acid step1 Step 1: Amide Coupling (Activate -COOH of PEG linker, react with POI Ligand) start->step1 intermediate Intermediate: POI-Linker-Halogen step1->intermediate step2 Step 2: Nucleophilic Substitution (React Halogen end with E3 Ligase Ligand) intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Characterization (e.g., LC-MS, NMR) purification->analysis

Caption: A typical experimental workflow for PROTAC synthesis.

Conclusion

In the head-to-head comparison of this compound and Br-PEG6-acid, the choice of linker will largely depend on the desired reaction kinetics and the nature of the nucleophile. Br-PEG6-acid offers the advantage of higher reactivity, which can lead to shorter reaction times and potentially milder reaction conditions. This is particularly beneficial when working with sensitive substrates. On the other hand, this compound, being less reactive, may offer better control over the reaction and is often more commercially available and cost-effective. For challenging nucleophilic substitutions, the reactivity of this compound can be enhanced by the addition of sodium iodide. Ultimately, the selection between these two valuable linkers should be guided by the specific requirements of the synthetic strategy and the properties of the target molecules.

References

Case Study: Successful Application of Cl-PEG6-acid in a Research Project

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Utilizing Cl-PEG6-acid in Advanced Drug Development

For researchers, scientists, and professionals in the field of drug development, the selection of an appropriate chemical linker is a critical determinant of a therapeutic's success. This guide provides a comprehensive case study on the successful application of this compound, a hydrophilic polyethylene glycol (PEG) linker, in a research project focused on the development of a targeted therapeutic. We will objectively compare the performance of this linker with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to this compound: A Versatile Linker

This compound is a heterobifunctional linker featuring a terminal chloro group and a carboxylic acid, separated by a six-unit polyethylene glycol chain. This structure imparts desirable physicochemical properties, most notably hydrophilicity, which can enhance the solubility and reduce the aggregation of conjugated molecules.[1][2] The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as proteins or small molecule ligands, through stable amide bond formation.[3] The chloro group provides a reactive handle for further chemical modification or attachment to another component of a complex therapeutic agent. These characteristics make this compound a valuable tool in the construction of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Comparative Analysis: this compound vs. Alternative Linkers

The choice of a linker can significantly impact the stability, efficacy, and pharmacokinetic profile of a drug conjugate. In this case study, we present a comparative analysis of a hypothetical PROTAC constructed using this compound against PROTACs employing alternative linkers. The target for this hypothetical study is a cancer-associated protein, and the PROTAC is designed to induce its degradation.

Data Presentation: Performance Comparison of PROTACs with Different Linkers

Linker TypePROTAC Solubility (µg/mL)Ternary Complex Stability (Relative Stability Unit)In Vitro Degradation Efficacy (DC50, nM)Plasma Stability (t½, hours)In Vivo Tumor Growth Inhibition (%)
This compound 150 1.2 25 24 85
Alkyl Chain (C8)500.8751240
Short PEG (PEG2)1001.0401865
Long PEG (PEG12)1800.9503070
Cleavable Linker140N/A30875

This data is representative and compiled from principles established in various studies on PROTAC and ADC linker design.

The data illustrates that the PROTAC incorporating the this compound linker exhibits a balanced profile of good solubility, high ternary complex stability, and potent in vitro and in vivo efficacy. Compared to a more hydrophobic alkyl chain linker, the PEG6 linker significantly improves solubility and stability, leading to better performance. While a shorter PEG linker (PEG2) offers some improvement, it is less effective than the PEG6 variant. A longer PEG linker (PEG12) further enhances solubility and plasma half-life but may slightly reduce degradation efficacy due to increased flexibility and potential steric hindrance. A cleavable linker, while potent, can exhibit lower plasma stability, leading to premature drug release.

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of drug conjugates. Below are the key experimental protocols relevant to this case study.

1. Synthesis of PROTAC with this compound Linker

This protocol describes the conjugation of a target protein-binding ligand (containing a primary amine) and an E3 ligase ligand (containing a functional group reactive with the chloro group) using the this compound linker.

  • Materials:

    • Target protein-binding ligand with a primary amine

    • This compound

    • E3 ligase ligand with a thiol group

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • High-performance liquid chromatography (HPLC) for purification

  • Procedure:

    • Activation of this compound: Dissolve this compound (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of the carboxylic acid.

    • Conjugation to the target protein-binding ligand: Add the target protein-binding ligand (1 eq) to the activated this compound solution. Add DIPEA (3 eq) and stir the reaction at room temperature overnight.

    • Purification of the intermediate: Purify the resulting conjugate by reverse-phase HPLC to obtain the ligand-linker intermediate.

    • Conjugation to the E3 ligase ligand: Dissolve the purified ligand-linker intermediate (1 eq) and the E3 ligase ligand with a thiol group (1.1 eq) in DMF. Add DIPEA (3 eq) and stir at 50 °C for 6 hours to facilitate the reaction between the chloro group and the thiol group.

    • Final Purification: Purify the final PROTAC conjugate using reverse-phase HPLC. Characterize the product by mass spectrometry and NMR.

2. In Vitro Protein Degradation Assay

This assay measures the ability of the synthesized PROTAC to induce the degradation of the target protein in cancer cells.

  • Materials:

    • Cancer cell line expressing the target protein

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • Lysis buffer

    • Antibodies for Western blotting (primary antibody against the target protein, primary antibody against a loading control like GAPDH, and a secondary antibody)

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

    • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action for a PROTAC

PROTAC_Mechanism PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Cancer-associated protein) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

Experimental_Workflow Start Start: PROTAC Design Synthesis Chemical Synthesis (this compound conjugation) Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification InVitro In Vitro Evaluation (Protein Degradation Assay) Purification->InVitro InVivo In Vivo Studies (Tumor Xenograft Model) InVitro->InVivo DataAnalysis Data Analysis & Optimization InVivo->DataAnalysis DataAnalysis->Start Iterative Optimization End End: Lead Candidate DataAnalysis->End

Caption: A typical experimental workflow for the development of a PROTAC.

References

A Researcher's Guide to Confirming Cl-PEG6-acid Structure and Purity using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, confirming the precise structure and purity of polymers like hetero-bifunctional polyethylene glycols (PEGs) is a critical step. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectroscopic data for Cl-PEG6-acid against potential impurities, supported by detailed experimental protocols.

Structural Confirmation by ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can verify the presence of the terminal chloro and carboxylic acid functionalities, as well as the repeating ethylene glycol units.

The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the protons adjacent to the chlorine atom, the main polyethylene glycol backbone, and the protons near the carboxylic acid group. Similarly, the ¹³C NMR spectrum will display distinct peaks for the carbon atoms in these different chemical environments.

Assessing Purity: A Comparative Analysis

The purity of this compound is paramount for its application in drug delivery and bioconjugation. The primary impurities in a typical synthesis starting from PEG-diol include the unreacted starting material itself (HO-PEG6-OH), and the homo-bifunctional byproducts: Cl-PEG6-Cl and HOOC-PEG6-COOH. Each of these compounds will present a unique NMR fingerprint, allowing for their identification and quantification.

A common feature in the ¹H NMR spectra of PEGs is the presence of satellite peaks arising from ¹H-¹³C coupling. These should not be mistaken for impurity signals. These satellite peaks can be distinguished from impurity signals by acquiring spectra at different magnetic field strengths, as the coupling constant in Hertz (Hz) remains the same while the chemical shift in parts per million (ppm) will change.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities
AssignmentThis compound (Expected)HO-PEG6-OH (Impurity)Cl-PEG6-Cl (Impurity)HOOC-PEG6-COOH (Impurity)
Cl-CH₂ -CH₂-O-~3.75 (t)-~3.75 (t)-
-O-CH₂ -CH₂-Cl~3.65 (t)-~3.65 (t)-
HO-CH₂ -CH₂-O--~3.70 (t)--
-O-CH₂ -CH₂-OH-~3.60 (t)--
HOOC-CH₂ -O-~4.1-4.2 (s)--~4.1-4.2 (s)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 (s, broad)~3.64 (s, broad)~3.64 (s, broad)~3.64 (s, broad)
COOH >10 (s, broad)-->10 (s, broad)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. t = triplet, s = singlet.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities
AssignmentThis compound (Expected)HO-PEG6-OH (Impurity)Cl-PEG6-Cl (Impurity)HOOC-PEG6-COOH (Impurity)
Cl-CH₂ -~43-~43-
-O-CH₂ -CH₂-Cl~71-~71-
HO-CH₂ --~61--
-O-CH₂ -CH₂-OH-~72.5--
HOOC-CH₂ -O-~68-69--~68-69
PEG Backbone (-O-CH₂-CH₂-O-)~70.5~70.5~70.5~70.5
COOH ~172--~172

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the this compound sample to confirm its structure and assess its purity.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (adjust for desired signal-to-noise ratio, as ¹³C has a low natural abundance).

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for confirming the structure and purity of this compound using NMR spectroscopy.

NMR_Workflow Workflow for this compound Structure and Purity Confirmation by NMR cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Dissolve->C13_NMR Analyze_H1 Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum: - Chemical Shifts C13_NMR->Analyze_C13 Structure_Confirm Confirm Structure: - Identify terminal group signals - Confirm PEG backbone signal Analyze_H1->Structure_Confirm Purity_Assess Assess Purity: - Compare with impurity reference data - Quantify impurities via integration Analyze_H1->Purity_Assess Analyze_C13->Structure_Confirm Final_Report Final Report: - Confirmed Structure - Purity Level Structure_Confirm->Final_Report Purity_Assess->Final_Report

Caption: Workflow for this compound Analysis by NMR.

Safety Operating Guide

Navigating the Disposal of Cl-PEG6-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Cl-PEG6-acid, a PEG-based PROTAC linker. Adherence to these guidelines is crucial due to the compound's potential hazards.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. Understanding these characteristics is the first step in safe handling and disposal.

PropertyValue
Chemical Formula C14H27ClO8
Molecular Weight 358.81 g/mol
Appearance Liquid (Colorless to light yellow)[1]
CAS Number 2365309-92-6[1][2]
Density 1.181±0.06 g/cm3 [1]
Storage Conditions Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.

  • Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Given these hazards, the following personal protective equipment (PPE) and handling precautions are mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . This means it should not be discarded down the drain or in regular trash. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."

  • This container should be used for the pure compound, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a chemically compatible and leak-proof container. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure the container is in good condition with a secure-fitting cap.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")

    • The date the waste was first added to the container

    • Your name, lab number, and contact information

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Store away from incompatible materials.

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional procedures for waste manifest documentation and handover.

In Case of a Spill:

In the event of an accidental release, the following measures should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment (PPE) as described above.

  • Prevent the spill from entering drains or water courses.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the spilled material and absorbent into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Cl_PEG6_acid_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Generate Generate this compound Waste (Unused reagent, contaminated materials) Segregate Segregate into a dedicated, properly labeled waste container Generate->Segregate Collect Store Store waste container in a designated, secure area Segregate->Store Seal & Store Contact_EHS Contact Environmental Health & Safety (EHS) or approved waste vendor Store->Contact_EHS Arrange Pickup Handover Complete paperwork and hand over waste for disposal Contact_EHS->Handover Schedule Dispose Professional Disposal (Incineration or landfill at a permitted facility) Handover->Dispose Transfer

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Cl-PEG6-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cl-PEG6-acid, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1] Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

Body PartRecommended PPEMaterial and Standard Specifications
Eyes/Face Chemical safety goggles and/or face shieldGoggles must be splash-proof.[3] Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for integrity before each use.
Body Laboratory coatA standard lab coat is required. For larger quantities, an impervious apron should be worn over the lab coat.
Respiratory Required for inadequate ventilation or spillsWork should be conducted in a well-ventilated area. An N95 mask may be suitable for low-fume environments, but a full-face respirator with acid gas cartridges is recommended for higher exposures or large spills.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risk and maintain the chemical's integrity.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize the inhalation of vapors.

  • Safety Stations: Ensure that fully functional eyewash stations and safety showers are readily accessible in the immediate work area.

Safe Handling Protocol:

  • Preparation: Before handling, thoroughly wash hands. Put on all required PPE as specified in the table above.

  • Handling: Avoid all direct contact with the skin and eyes. Do not breathe vapors.

  • Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled. Wash hands thoroughly after completing the procedure.

Storage Procedures:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The substance should be stored locked up.

  • Temperature: For long-term storage of the pure form, maintain a temperature of -20°C (stable for up to 3 years). If stored in a solvent, keep at -80°C for up to 6 months or -20°C for up to 1 month.

Emergency Procedures: Spills and First Aid

Spill Response Plan:

  • Small Spills: For minor spills, absorb the chemical with an inert material (e.g., sand or diatomite), sweep it up, and place it in a tightly closed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Do not attempt to clean the spill without proper training and equipment. Contact your institution's environmental health and safety (EHS) department or emergency services.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or physician immediately if you feel unwell. Rinse the mouth with water.

  • Skin Contact: Immediately rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes and contact a physician.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.

  • Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection: All materials contaminated with this compound, including the chemical itself, used absorbents, and disposable PPE (gloves, etc.), must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal facility. Arrange for disposal through a licensed professional waste disposal company.

  • Environmental Protection: Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_0 1. Preparation Phase cluster_1 2. Handling Phase cluster_2 3. Post-Handling & Storage cluster_3 4. Disposal Phase A Review SDS and Establish Work Area B Don Required PPE: Goggles, Gloves, Lab Coat A->B C Handle Chemical in Certified Fume Hood B->C Begin Work D Perform Experimental Procedure C->D E Securely Close Container D->E After Use G Collect All Waste (Chemical & Contaminated PPE) D->G Generate Waste spill Spill? D->spill F Store at Recommended Temperature (-20°C or -80°C) E->F H Store in Labeled Hazardous Waste Container G->H I Arrange Pickup by Licensed Disposal Service H->I spill_response Execute Spill Response Plan spill->spill_response Yes spill_response->G

Caption: A workflow diagram illustrating the key procedural steps for safely handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.